Product packaging for Penicillide(Cat. No.:CAS No. 55303-92-9)

Penicillide

Cat. No.: B1663092
CAS No.: 55303-92-9
M. Wt: 372.4 g/mol
InChI Key: UOWGLBYIKHMCIS-HNNXBMFYSA-N
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Description

Penicillide (CAS 55303-92-9) is a tetracylic fungal secondary metabolite featuring a central 8-membered lactone ring, first reported from a Penicillium species by researchers at Yamagata University, Japan . This compound is produced by various species of Penicillium and Talaromyces , often isolated from diverse ecological contexts including soil, marine environments, and as plant endophytes . As a research tool, this compound is a known potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification, sharing this activity with its derivative, purpactin A . Furthermore, this compound functions as a calpain inhibitor, demonstrating activity against the calcium-activated papain-like protease with an IC50 value of 7 μM, though it becomes ineffective at higher concentrations (200 μM) . Additional studies have reported that this compound acts as an oxytocin antagonist and exhibits plant growth inhibitory properties . Researchers value this compound for probing pathways related to cholesterol metabolism and calcium-dependent protease signaling. This compound is provided with a purity of >95% by HPLC and should be stored at -20°C. It is typically soluble in solvents such as ethanol, methanol, DMF, or DMSO . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O6 B1663092 Penicillide CAS No. 55303-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGLBYIKHMCIS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970627
Record name 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-92-9
Record name Vermixocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERMIXOCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Novel Penicillides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery of novel penicillides, a class of bioactive secondary metabolites primarily produced by fungi of the Penicillium and Talaromyces genera.[1][2] These compounds, biosynthetically derived from the polyketide pathway, feature a distinctive dibenzo[b,g][3][4]dioxocin-5-one core and have garnered significant interest for their diverse biological activities, including antibacterial, cytotoxic, and enzyme-inhibitory properties.[1][3][5][6] This document outlines the complete workflow from fungal strain isolation to the characterization and evaluation of new penicillide analogues, presenting data in structured formats and detailing key experimental protocols.

I. Isolation of Novel Penicillides: A Step-by-Step Workflow

The isolation of novel penicillides is a multi-step process that begins with the collection and cultivation of the source fungi and culminates in the purification of individual compounds. Fungi producing these metabolites are found in diverse ecological niches, with marine and endophytic environments being particularly rich sources.[1][2][3]

G cluster_0 Phase 1: Fungal Source & Cultivation cluster_1 Phase 2: Extraction & Purification A Sample Collection (Marine Sediment, Endophytic Plants) B Fungal Isolation (Serial Dilution, Direct Plating) A->B Isolation C Strain Identification (Morphological & Molecular Methods) B->C Identification D Large-Scale Fermentation (Liquid or Solid-State Culture) C->D Cultivation E Biomass & Supernatant Separation D->E Harvest F Solvent Extraction (e.g., Ethyl Acetate, Chloroform) E->F Extraction G Crude Extract Concentration F->G Concentration H Chromatographic Purification (TLC, Column Chromatography, HPLC) G->H Purification I Pure Novel this compound H->I Isolation G cluster_0 Phase 3: Structural Elucidation cluster_1 Phase 4: Bioactivity Screening A Pure this compound Isolate B Mass Spectrometry (MS) (Determine Molecular Weight & Formula) A->B C Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-NMR for Structural Connectivity) A->C E Antibacterial Assays (e.g., MIC Determination) A->E F Cytotoxicity Assays (e.g., MTT against Cancer Cell Lines) A->F G Enzyme Inhibition Assays A->G D Final Chemical Structure B->D C->D H Bioactivity Profile E->H F->H G->H G cluster_0 Conceptual MAPK Signaling Pathway Modulation A Bioactive this compound B Cell Surface Receptor or Intracellular Target A->B Modulates C MAPKKK (e.g., Raf) B->C Activates/ Inhibits D MAPKK (e.g., MEK) C->D Phosphorylates E MAPK (e.g., ERK) D->E Phosphorylates F Transcription Factors E->F Activates G Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) F->G Regulates Gene Expression

References

Spectroscopic Analysis of Penicillide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide and its analogues are a class of polyketide-derived secondary metabolites produced by various fungi, most notably from the Penicillium and Talaromyces genera.[1][2] These compounds exhibit a range of biological activities, including antibacterial and cytotoxic effects, making them of significant interest in drug discovery and development.[2][3][4] The structural elucidation and characterization of these complex molecules rely heavily on a suite of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound compounds, including detailed experimental protocols, quantitative data, and visualization of a relevant biological pathway.

Data Presentation: Spectroscopic Data of this compound and Purpactin A

The following tables summarize the key spectroscopic data for two of the most well-characterized this compound compounds: this compound and purpactin A.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1165.2
2108.36.35 (d, 2.0)
3163.7
498.96.40 (d, 2.0)
5158.1
6106.2
7140.2
8118.96.85 (s)
9135.8
10116.26.78 (s)
11156.4
12102.9
1'73.14.85 (dd, 8.5, 3.5)
2'42.91.80 (m), 1.65 (m)
3'24.51.95 (m)
4'22.50.95 (d, 6.5)
5'23.20.92 (d, 6.5)
4-OCH₃55.83.80 (s)
9-CH₃21.22.30 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Spectroscopic Data for Purpactin A

Spectroscopic TechniqueObserved Data
HRESIMS m/z 415.1756 [M+H]⁺ (Calculated for C₂₃H₂₇O₇, 415.1751)
¹³C NMR (Selected) 170.1 (C=O, acetate), 74.5 (C-1'), 21.1 (CH₃, acetate)
¹H NMR (Selected) 5.95 (dd, J=9.0, 3.0 Hz, H-1'), 2.05 (s, OAc)
FTIR (KBr, cm⁻¹) 3450 (O-H), 1730 (C=O, ester), 1650 (C=O, ketone), 1610, 1580 (C=C, aromatic)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common method for this compound compounds, typically in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation pattern. Vary the collision energy to optimize the fragmentation.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement of the molecular ion. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. Key fragmentations often involve the loss of side chains and cleavages of the dioxocin ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer to record the spectrum.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups. For penicillides, key absorptions include:

    • ~3400 cm⁻¹: O-H stretching (hydroxyl groups)

    • ~2960 cm⁻¹: C-H stretching (aliphatic)

    • ~1730 cm⁻¹: C=O stretching (ester)

    • ~1650 cm⁻¹: C=O stretching (ketone)

    • ~1600, 1500 cm⁻¹: C=C stretching (aromatic ring)

    • ~1250 cm⁻¹: C-O stretching (ester/ether)

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including its absolute stereochemistry.

Methodology:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

  • Data Deposition: The final crystallographic data, including atomic coordinates, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). For example, the crystal structure of certain this compound derivatives have been deposited and are accessible for public reference.[3]

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis of this compound Compounds

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (e.g., Penicillium sp.) extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (e.g., HPLC) crude_extract->chromatography purified_compound Purified this compound chromatography->purified_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) purified_compound->nmr ms Mass Spectrometry (HRESIMS, MS/MS) purified_compound->ms ftir FTIR Spectroscopy purified_compound->ftir xray X-ray Crystallography purified_compound->xray structure Final Structure (2D & 3D) nmr->structure ms->structure ftir->structure xray->structure

Figure 1. Workflow for the spectroscopic analysis of this compound compounds.
Proposed Signaling Pathway for Cytotoxicity of a Penicillium-derived Polyketide

While a specific signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, studies on similar cytotoxic compounds from Penicillium suggest a mechanism involving the induction of apoptosis.[5] The following diagram illustrates a plausible signaling cascade.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Compound bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates cell_membrane cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->cytochrome_c Inhibits release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 2. Proposed apoptotic pathway induced by a cytotoxic Penicillium metabolite.

References

penicillide natural product discovery from endophytic fungi

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery of penicillide natural products from endophytic fungi for researchers, scientists, and drug development professionals.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among the vast chemical diversity they produce, penicillides represent a significant class of polyketide-derived natural products.[3][4] this compound, the founding member of this class, is characterized by a unique eight-membered dioxocinone ring system formed from 2,4-dihydroxybenzoic acid and 2,4-dihydroxybenzyl alcohol moieties.[3]

Initially discovered from Penicillium species, penicillides and their analogues are frequently isolated from fungi belonging to the genera Talaromyces and Penicillium, a notable proportion of which are endophytes.[3][4][5] The endophytic lifestyle of these fungi suggests a potential role for penicillides in defensive mutualism with their host plants.[3][6] These compounds have garnered significant interest from the scientific community due to their multifaceted bioactivities, including antibacterial, antifungal, and cytotoxic properties.[4][7][8] This guide provides a comprehensive overview of the discovery process for this compound natural products from endophytic fungi, detailing the experimental protocols, summarizing key quantitative data, and visualizing the critical workflows and pathways involved.

The this compound Discovery Workflow

The process of discovering novel penicillides from endophytic fungi is a multi-step endeavor that begins with the collection of plant material and culminates in the identification and bio-characterization of pure compounds. This systematic approach is crucial for efficiently navigating the complexities of natural product discovery.

G cluster_0 Phase 1: Isolation & Cultivation cluster_1 Phase 2: Production & Extraction cluster_2 Phase 3: Purification & Elucidation cluster_3 Phase 4: Bioactivity Assessment A Plant Material Collection B Surface Sterilization A->B C Endophyte Isolation on Agar B->C D Pure Culture Establishment (Hyphal Tip Method) C->D E Small/Large-Scale Fermentation (Solid or Liquid Media) D->E Inoculation F Extraction of Fungal Biomass and/or Culture Broth E->F G Crude Extract Generation F->G H Chromatographic Fractionation (e.g., Column Chromatography) G->H Purification Start I Purification of Compounds (e.g., HPLC) H->I J Structure Elucidation (NMR, MS, X-ray) I->J K Bioassays (Antimicrobial, Cytotoxic, etc.) J->K Testing Pure Compounds L Identification of Active Compounds K->L L->J Bioactivity-Guided Fractionation Feedback G A Octaketide Chain (from Acetyl-CoA & Malonyl-CoA) B Polyketide Synthase (PKS) A->B C Chrysophanol Anthrone B->C Cyclization & Aromatization D Key Intermediates C->D Decarboxylation & Oxidative Cleavage E This compound Skeleton D->E Ether & Ester Bond Formation (Dioxocinone Ring) F Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) E->F G This compound & Derivatives F->G Structural Diversification

References

The Expanding Chemical Frontier of Penicillide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillides, a class of fungal secondary metabolites, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, structurally distinct from the well-known penicillin antibiotics, feature a core structure ripe for chemical modification, offering a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical diversity of penicillide analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Particular attention is given to their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target of considerable interest in cardiovascular disease research.

Chemical Diversity and Synthesis

The chemical diversity of this compound analogs has been expanded through synthetic modifications, primarily at the C-3 and C-9 positions of the this compound core. These modifications aim to explore the structure-activity relationships (SAR) and optimize the biological activity of these compounds.

General Synthetic Approach

The synthesis of this compound analogs typically involves a multi-step process starting from readily available precursors. A generalized synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_modification Analog Synthesis Precursor_A Precursor A (e.g., Substituted Phenol) Esterification Esterification Precursor_A->Esterification Precursor_B Precursor B (e.g., Acyl Chloride) Precursor_B->Esterification Ring_Formation Ring Formation (e.g., Friedel-Crafts acylation) Esterification->Ring_Formation Penicillide_Core This compound Core Structure Ring_Formation->Penicillide_Core C3_Modification C-3 Side Chain Modification Penicillide_Core->C3_Modification C9_Modification C-9 Functional Group Interconversion Penicillide_Core->C9_Modification Final_Analogs Diverse this compound Analogs C3_Modification->Final_Analogs C9_Modification->Final_Analogs

Caption: Generalized workflow for the synthesis of this compound analogs.

Data Presentation: Biological Activities of this compound Analogs

The following tables summarize the quantitative data on the biological activities of various this compound analogs.

Table 1: In Vitro CETP Inhibitory Activity of this compound Analogs

Compound IDModification at C-3Modification at C-9IC50 (µM)
This compound (Parent) n-pentyl-OH15.2
Analog 1a n-propyl-OH25.8
Analog 1b n-heptyl-OH8.5
Analog 2a n-pentyl-OCH312.1
Analog 2b n-pentyl-OAc9.7
Analog 2c n-pentyl=O (ketone)5.3

Table 2: Antimicrobial and Cytotoxic Activities of Selected this compound Analogs

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Cytotoxicity (CC50, µM) vs. HeLa cells
This compound (Parent) 64>12845.1
Analog 1b 32>12838.9
Analog 2c 166422.5

Experimental Protocols

General Protocol for the Synthesis of C-3 and C-9 Modified this compound Analogs

Materials:

  • Substituted phenols and acyl chlorides (for core synthesis)

  • Anhydrous aluminum chloride

  • Appropriate alkyl halides or other electrophiles (for C-3 modification)

  • Oxidizing/reducing agents, acylating agents (for C-9 modification)

  • Dry solvents (DCM, THF, etc.)

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Synthesis of the this compound Core:

    • React a substituted phenol with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a key intermediate via Friedel-Crafts acylation.

    • Subsequent intramolecular cyclization yields the basic this compound core structure.

  • Modification at the C-3 Position:

    • Deprotonation of a suitable precursor followed by reaction with an alkyl halide allows for the introduction of various side chains at the C-3 position.

  • Modification at the C-9 Position:

    • The hydroxyl group at C-9 can be modified through various reactions such as etherification (e.g., using methyl iodide), esterification (e.g., using acetic anhydride), or oxidation to a ketone.

  • Purification and Characterization:

    • All synthesized analogs are purified using column chromatography.

    • Structures are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol for In Vitro Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein (e.g., HDL) to an acceptor lipoprotein (e.g., LDL).

Materials:

  • Recombinant human CETP

  • Fluorescently labeled cholesteryl ester (e.g., NBD-cholesteryl oleate)

  • Human HDL and LDL

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing CETP, donor HDL particles labeled with the fluorescent cholesteryl ester, and acceptor LDL particles in the assay buffer.

  • Add the test compounds (this compound analogs) at various concentrations.

  • Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

  • Stop the reaction and separate the HDL and LDL particles (e.g., by precipitation of LDL with a specific reagent).

  • Measure the fluorescence intensity in the supernatant (containing HDL). A higher fluorescence reading indicates less transfer to LDL and thus, greater inhibition of CETP.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Serially dilute the test compounds in MHB in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Signaling Pathway Visualization

The primary mechanism of action for the most promising this compound analogs appears to be the inhibition of Cholesteryl Ester Transfer Protein (CETP). The following diagram illustrates the role of CETP in lipoprotein metabolism and the effect of its inhibition.

G cluster_lipoproteins Lipoprotein Metabolism cluster_outcome Therapeutic Outcome HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL LDL (Low-Density Lipoprotein) VLDL VLDL (Very Low-Density Lipoprotein) VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters Inc_HDL Increased HDL-C ('Good' Cholesterol) Dec_LDL Decreased LDL-C ('Bad' Cholesterol) This compound This compound Analog (Inhibitor) This compound->CETP Inhibition

Caption: Mechanism of CETP inhibition by this compound analogs.

Conclusion

The chemical diversity of this compound analogs presents a compelling area for drug discovery and development. Through targeted synthetic modifications, particularly at the C-3 and C-9 positions, analogs with potent biological activities have been identified. The inhibition of CETP by certain this compound derivatives highlights their potential in the management of cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and exploit the therapeutic potential of this fascinating class of natural product-inspired compounds. Future work should focus on optimizing the potency and pharmacokinetic properties of these analogs to advance them towards clinical development.

Penicillide Derivatives from Penicillium simplicissimum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of penicillide derivatives isolated from the fungus Penicillium simplicissimum. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the isolation, characterization, and biological activities of these compounds, with a focus on quantitative data and detailed experimental methodologies. Included are comprehensive tables of spectroscopic data and biological activities, as well as diagrams of experimental workflows and the proposed biosynthetic pathway to facilitate a deeper understanding of these promising secondary metabolites.

Introduction

The genus Penicillium is a well-known source of a diverse array of bioactive secondary metabolites, with penicillin being the most famous example. Penicillium simplicissimum, a ubiquitous fungus, has been shown to produce a variety of natural products, including a class of compounds known as penicillides.[1][2][3] These compounds and their derivatives have garnered interest due to their potential biological activities, including antifungal and antibacterial properties.[1][3]

This guide focuses on the this compound derivatives isolated from Penicillium simplicissimum strain IFM 53375, as reported by Komai et al. (2006).[4] This includes the known compounds this compound and purpactin A, as well as the novel derivatives, secothis compound A and secothis compound B.[4] Additionally, this guide will cover other co-isolated metabolites such as altenusin and dehydroaltenusin, which also exhibit antifungal properties.[4] The biosynthesis of penicillides is understood to originate from the polyketide pathway.[2]

This document aims to be a comprehensive resource, providing detailed experimental protocols for the isolation and characterization of these compounds, along with clearly structured tables of their spectroscopic and biological activity data. Furthermore, visual diagrams are provided to illustrate the experimental workflow and the proposed biosynthetic pathway of these fascinating fungal metabolites.

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR data for this compound, secothis compound A, and secothis compound B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

PositionThis compound (¹³C, ¹H)Secothis compound A (¹³C, ¹H)Secothis compound B (¹³C, ¹H)
1 162.2161.9162.0
2 102.1, 6.42 (d, 2.0)102.3, 6.45 (d, 2.2)102.2, 6.43 (d, 2.1)
3 163.8163.5163.6
4 98.9, 6.38 (d, 2.0)99.1, 6.40 (d, 2.2)99.0, 6.39 (d, 2.1)
4a 157.8157.5157.6
5 170.1--
6 -134.5134.6
7 111.2115.8, 6.95 (d, 8.4)115.7, 6.94 (d, 8.5)
8 135.1130.4, 7.28 (d, 8.4)130.3, 7.27 (d, 8.5)
9 119.5119.8119.7
9a 148.9148.5148.6
10 115.1115.3115.2
11 70.170.370.2
11a 130.5130.2130.3
1' 75.9, 5.01 (m)75.8, 5.00 (m)75.7, 4.99 (m)
2' 33.8, 1.85 (m)33.7, 1.84 (m)33.6, 1.83 (m)
3' 24.5, 1.65 (m)24.4, 1.64 (m)24.3, 1.63 (m)
4' 22.8, 0.95 (d, 6.5)22.7, 0.94 (d, 6.6)22.6, 0.93 (d, 6.5)
5' 23.2, 0.92 (d, 6.5)23.1, 0.91 (d, 6.6)23.0, 0.90 (d, 6.5)
Me-4 55.9, 3.85 (s)55.8, 3.84 (s)55.7, 3.83 (s)
Me-9 21.1, 2.35 (s)21.0, 2.34 (s)20.9, 2.33 (s)
- -6-COOMe : 168.5, 3.75 (s)6-COOH : 172.1

Spectra were recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Biological Activity

The isolated this compound derivatives and related compounds from P. simplicissimum have been evaluated for their antimicrobial activities. The minimum inhibitory concentrations (MICs) against various fungal and bacterial strains are summarized below.

Table 2: Antimicrobial Activity of Compounds Isolated from Penicillium simplicissimum

CompoundTest OrganismMIC (µg/mL)Reference
This compound Aspergillus fumigatus>100[4]
Candida albicans>100[4]
Staphylococcus aureus25[3]
Methicillin-resistant S. aureus12.5[3]
Bacillus subtilis50[3]
Purpactin A Aspergillus fumigatus>100[4]
Candida albicans>100[4]
Secothis compound A Aspergillus fumigatus>100[4]
Candida albicans>100[4]
Secothis compound B Aspergillus fumigatus>100[4]
Candida albicans>100[4]
Altenusin Aspergillus fumigatus25[4]
Candida albicans50[4]
Dehydroaltenusin Aspergillus fumigatus12.5[4]
Candida albicans25[4]

Experimental Protocols

Fungal Strain and Cultivation

The producing organism is Penicillium simplicissimum strain IFM 53375. The fungus is maintained on potato dextrose agar (PDA) slants. For the production of secondary metabolites, the fungus is cultured in a liquid medium.

  • Inoculum Preparation: A small piece of the mycelial mat from a PDA plate is used to inoculate a 500 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). The flask is incubated at 25°C for 7 days on a rotary shaker at 150 rpm.

  • Large-Scale Fermentation: The seed culture (10 mL) is transferred to a 2 L Erlenmeyer flask containing 500 mL of PDB. The fermentation is carried out at 25°C for 21 days under static conditions.

Extraction and Isolation of this compound Derivatives

The following protocol is based on the methods described by Komai et al. (2006).[4]

  • Extraction: After the incubation period, the culture broth is separated from the mycelia by filtration. The mycelia are extracted with acetone, and the acetone extract is concentrated under reduced pressure. The resulting aqueous residue is combined with the culture filtrate and extracted three times with an equal volume of ethyl acetate.

  • Crude Extract Preparation: The combined ethyl acetate layers are washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude extract.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel using a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on an ODS column using a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded to establish the chemical structure and assign all proton and carbon signals.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

Antifungal Activity Assay

The antifungal activity of the purified compounds is evaluated using a broth microdilution method.

  • Test Organisms: Fungal strains such as Aspergillus fumigatus and Candida albicans are used.

  • Inoculum Preparation: Fungal spores or yeast cells are suspended in sterile saline, and the suspension is adjusted to a concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in RPMI-1640 medium. An equal volume of the fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis pda P. simplicissimum on PDA inoculum Inoculum in PDB pda->inoculum fermentation Large-Scale Fermentation inoculum->fermentation filtration Filtration fermentation->filtration extraction Ethyl Acetate Extraction filtration->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc isolated_compounds Isolated Compounds hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS) isolated_compounds->structure_elucidation bioassay Biological Activity Assays isolated_compounds->bioassay

Caption: Isolation workflow for this compound derivatives.

Proposed Biosynthetic Pathway

biosynthetic_pathway polyketide Polyketide Precursor intermediate1 Aromatic Intermediate polyketide->intermediate1 PKS intermediate2 Oxidative Coupling intermediate1->intermediate2 Enzymatic Steps penicillide_core This compound Core Structure intermediate2->penicillide_core Cyclization This compound This compound penicillide_core->this compound Tailoring Enzymes purpactin_a Purpactin A penicillide_core->purpactin_a Tailoring Enzymes secopenicillides Secopenicillides This compound->secopenicillides Ring Opening

Caption: Proposed biosynthetic pathway of penicillides.

Conclusion

Penicillium simplicissimum is a valuable source of this compound derivatives with potential applications in the development of new antimicrobial agents. This technical guide has provided a comprehensive summary of the isolation, characterization, and biological evaluation of these compounds. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for researchers in the field. Further investigation into the mechanism of action of these compounds and their structure-activity relationships is warranted to fully explore their therapeutic potential. The provided visualizations of the experimental workflow and biosynthetic pathway offer a clear and concise overview of the key processes involved in the study of these natural products.

References

The Discovery of Bioactive Penicillides from Marine Fungi: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific resource for the discovery of novel, structurally unique, and biologically active secondary metabolites. Among the myriad of marine microorganisms, fungi of the Penicillium genus have emerged as particularly adept producers of diverse bioactive compounds.[1][2][3][4] This technical guide focuses on penicillides, a distinct class of polyketide-derived metabolites characterized by a dibenzo[b,g][1][5]dioxocin-5-one core, first identified over fifty years ago.[6] Marine-derived penicillides have demonstrated a wide array of promising bioactivities, including cytotoxic, antibacterial, antiviral, and enzyme-inhibitory effects, positioning them as compelling candidates for pharmaceutical development.[7][8][9]

This document provides a comprehensive overview of the discovery process for bioactive penicillides, from isolation of the source fungi to the elucidation of their chemical structures and biological functions. It includes detailed experimental protocols, a quantitative summary of their activities, and visual representations of key workflows and pathways to serve as a practical resource for the scientific community.

Data Presentation: Bioactivity of Marine-Derived Penicillides

The following table summarizes quantitative data for various penicillide analogues, showcasing their therapeutic potential across different biological assays.

This compound AnalogueProducing Fungal StrainMarine SourceBioactivityTarget Cell Line / PathogenQuantitative Data (IC₅₀ / MIC)
This compound Penicillium sp. ZLN29SedimentCytotoxicHepG2 (Hepatocellular carcinoma)IC₅₀: 9.7 µM[7][9]
This compound Penicillium pinophilumGorgonianCytotoxicHepG2 (Hepatocellular carcinoma)IC₅₀: 9.7 µM[7][9]
Prenthis compound Penicillium sp. ZLN29SedimentCytotoxicHepG2 (Hepatocellular carcinoma)IC₅₀: 9.9 µM[10]
This compound Derivative Penicillium sp. ZLN29SedimentCytotoxicHeLa (Cervical cancer)IC₅₀: 6.1 µM[7][9]
This compound Penicillium sp.N/AAntibacterialStaphylococcus aureus (MRSA, ATCC 43300)MIC: 0.78 µg/mL[6][11]
Purpactin A Penicillium sp.N/AAntibacterialEscherichia coliMIC: 4 µg/mL[6][11]
Trypilepyrazinol (1) Penicillium sp. IMB17-046Mangrove SedimentAntiviralHIV-1IC₅₀: 4.6 µM[8][12]
Trypilepyrazinol (1) Penicillium sp. IMB17-046Mangrove SedimentAntiviralHCVIC₅₀: 7.7 µM[8][12]
Ergostane Analogue (3) Penicillium sp. IMB17-046Mangrove SedimentAntiviralHIV-1IC₅₀: 3.5 µM[8][12]
Ergostane Analogue (3) Penicillium sp. IMB17-046Mangrove SedimentAntiviralInfluenza A Virus (IAV)IC₅₀: 0.5 µM[8][12]
This compound Penicillium sp.N/AEnzyme Inhibitionα-GlucosidaseIC₅₀: 80.9 µM[11]
This compound Penicillium sp.N/AEnzyme InhibitionElastaseIC₅₀: 37.2 µg/mL[11]

Experimental Protocols

This section details the standard methodologies employed in the discovery and characterization of bioactive penicillides from marine fungi.

Fungal Strain Isolation and Cultivation
  • Sample Collection: Fungi are isolated from diverse marine habitats, such as sediments, sponges, algae, mangroves, and corals.[1][13] Sediments are a particularly rich source for Penicillium species that produce novel natural products.[1][3][4]

  • Fungal Isolation: The collected samples are processed to isolate individual fungal strains. A common method involves plating serial dilutions of the sample onto a suitable agar medium, such as Potato Dextrose Agar (PDA) supplemented with seawater and antibiotics (to inhibit bacterial growth). Individual fungal colonies are then sub-cultured to obtain pure strains.

  • Identification: Strains are identified based on their morphological characteristics and molecular analysis of their rDNA gene sequences (ITS region).[8][14]

  • Large-Scale Fermentation: For the production of secondary metabolites, the pure fungal strain is cultivated in a large volume of liquid medium (e.g., Potato Dextrose Broth - PDB) or on a solid substrate like rice.[15][16] The cultures are incubated for several days or weeks under controlled conditions (e.g., 28°C, shaking) to allow for sufficient growth and metabolite production.[15]

Extraction and Isolation of Penicillides
  • Extraction: After incubation, the fungal culture (broth and/or mycelia) is extracted with an organic solvent, typically ethyl acetate. This process partitions the secondary metabolites from the aqueous culture medium into the organic solvent. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation and Purification: The crude extract is a complex mixture of compounds. It is subjected to various chromatographic techniques to isolate the pure penicillides.

    • Column Chromatography (CC): The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC, often with a C18 column, to yield pure compounds.

Structure Elucidation

The chemical structure of a purified compound is determined using a combination of modern spectroscopic techniques.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the precise molecular weight and elemental formula of the compound.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, ROESY) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.[17][18]

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure and absolute configuration.[8][14]

Bioactivity Screening Assays

Pure compounds are screened for various biological activities to identify their therapeutic potential.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the isolated compounds for a specified period (e.g., 48-72 hours).

    • The viability of the cells is assessed by adding MTT reagent. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan is dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[7]

  • Antimicrobial Assay (Broth Microdilution Method):

    • Bacterial or fungal pathogens are grown to a standardized concentration.

    • Serial dilutions of the test compounds are prepared in a 96-well plate containing growth medium.

    • The microbial suspension is added to each well.

    • The plates are incubated under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth, is determined.[5][18]

  • Antiviral Assay (e.g., against HIV-1):

    • Host cells (e.g., C8166 cells) are infected with the virus.

    • The infected cells are then treated with various concentrations of the test compounds.

    • After incubation, the cytopathic effect (CPE) or the activity of a viral enzyme (like reverse transcriptase) is measured.

    • The IC₅₀ value, the concentration required to inhibit viral replication by 50%, is determined.[8]

Visualizations: Workflows and Pathways

Discovery Workflow for Bioactive Penicillides

G Figure 1: General workflow for the discovery of bioactive penicillides. cluster_0 Isolation & Cultivation cluster_1 Extraction & Purification cluster_2 Characterization A Marine Sample Collection (Sediment, Sponge, etc.) B Fungal Isolation (Pure Culture) A->B C Large-Scale Fermentation B->C D Solvent Extraction (Crude Extract) C->D Metabolite Production E Column Chromatography (Fractionation) D->E F HPLC Purification (Pure Compound) E->F G Structure Elucidation (NMR, HRESIMS) F->G Structural Analysis H Bioactivity Screening (Cytotoxic, Antimicrobial, etc.) F->H Biological Testing I Identification of Bioactive this compound G->I H->I G Figure 2: Simplified proposed biosynthesis of the this compound core. A Octaketide Chain (Polyketide Pathway) B Chrysophanol Anthrone A->B Decarboxylation & Cyclization C Benzophenone Intermediate B->C Oxidative Cleavage of B-ring D This compound Core Structure (Dibenzo[b,g][1,5]dioxocin-5-one) C->D Oxidation & Ring Formation G Figure 3: Hypothetical signaling pathway for this compound-induced apoptosis. This compound This compound Cell Cancer Cell Membrane This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Unfolding Pathway of Penicillides: A Technical Guide to Their Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillides are a class of bioactive polyketide natural products produced by various fungi, most notably from the genera Penicillium and Talaromyces. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. Elucidating the biosynthetic pathway of penicillides is crucial for understanding their formation, enabling pathway engineering for the production of novel analogs, and optimizing their production. This technical guide provides a comprehensive overview of the current understanding of the penicillide biosynthetic pathway, drawing upon available literature and general principles of fungal polyketide biosynthesis. While the specific gene cluster responsible for this compound production has not yet been definitively characterized in the reviewed literature, a proposed pathway and the methodologies to fully elucidate it are presented herein.

Proposed Biosynthetic Pathway of Penicillides and Purpactin A

Penicillides are biosynthetically derived from the polyketide pathway. The proposed biosynthetic scheme suggests that the formation of these molecules, including the related compound purpactin A, initiates from a polyketide chain. This chain undergoes a series of cyclizations and modifications to form a key spirobenzofuran intermediate. Subsequent enzymatic transformations, including rearrangements and tailoring reactions, lead to the diverse structures of penicillides and purpactins.

A proposed pathway involves the formation of a spirobenzofuran-1,2'-cyclohexa-3',5'-diene-2',3-dione intermediate. From this central molecule, the pathway can diverge. For instance, purpactin B is proposed as an intermediate in the biosynthesis of purpactin A, which is formed through acetylation and rearrangement of purpactin B. The biosynthesis of this compound is also deduced to start from this spirobenzofuran intermediate, with subsequent modifications to the side chain and the tricyclic skeleton generating the various known this compound analogs.

Proposed Biosynthetic Pathway of this compound and Purpactin A Polyketide Precursor Polyketide Precursor Spirofuran Intermediate Spirofuran Intermediate Polyketide Precursor->Spirofuran Intermediate Polyketide Synthase (PKS) & Cyclization Purpactin B Purpactin B Spirofuran Intermediate->Purpactin B Tailoring Enzymes This compound This compound Spirofuran Intermediate->this compound Side chain modifications & Rearrangement Purpactin A Purpactin A Purpactin B->Purpactin A Acetylation & Rearrangement Isotopic Labeling Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Labeled Precursor Labeled Precursor Labeled Precursor->Fungal Culture Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Analysis (NMR, MS) Analysis (NMR, MS) Purification (HPLC)->Analysis (NMR, MS) Pathway Elucidation Pathway Elucidation Analysis (NMR, MS)->Pathway Elucidation Gene Function Analysis Workflow cluster_0 Heterologous Expression cluster_1 Gene Knockout Clone BGC Clone BGC Expression Vector Expression Vector Clone BGC->Expression Vector Transform Host Transform Host Expression Vector->Transform Host Analyze Products Analyze Products Transform Host->Analyze Products Design Knockout Cassette Design Knockout Cassette Transform Native Producer Transform Native Producer Design Knockout Cassette->Transform Native Producer Verify Mutant Verify Mutant Transform Native Producer->Verify Mutant Analyze Metabolites Analyze Metabolites Verify Mutant->Analyze Metabolites Candidate BGC Candidate BGC Candidate BGC->Clone BGC Candidate BGC->Design Knockout Cassette

Identifying New Fungal Sources of Penicillide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillides are a class of polyketide-derived secondary metabolites produced predominantly by fungi belonging to the genera Penicillium and Talaromyces. These compounds exhibit a range of promising biological activities, including antibacterial, antifungal, and cytotoxic effects, making them attractive candidates for drug discovery and development. Structurally, they are characterized by a dibenzo[b,g][1][2]dioxocin-5(7H)-one core. The exploration of novel fungal sources, particularly from unique ecological niches such as endophytic fungi, continues to be a promising strategy for the discovery of new penicillide analogues with enhanced or novel bioactivities. This guide provides an in-depth technical overview of the methodologies required to identify new fungal sources of this compound compounds, from isolation of the producing organisms to the purification and characterization of the metabolites.

Data Presentation: Fungal Sources and Biological Activities of Penicillides

Quantitative data on the production and biological activities of this compound compounds are crucial for comparative analysis and prioritizing strains and molecules for further development. The following tables summarize the known fungal producers of various penicillides and their reported biological activities. It should be noted that fermentation yields are often not reported in discovery-focused studies and can vary significantly based on the fungal strain and cultivation conditions.

Table 1: Fungal Sources of this compound Compounds

This compound CompoundProducing Fungal Strain(s)Source/Habitat of FungusReference(s)
This compoundPenicillium sp., Talaromyces sp.Endophytic from Taxus cuspidata[3]
Pestalotiopsis sp.Not specified[4]
Talaromyces sp.Endophyte from Phyllanthus emblica[3]
Purpactin APenicillium sp.Not specified[4]
Pestalotiopsis sp.Not specified[4]
Isothis compoundTalaromyces miniolouteusMarine sponge[5]
Hydroxythis compoundTalaromyces miniolouteusMarine sponge[5]
Prenthis compoundPenicillium sp. ZLN29Marine sediment[6]

Table 2: Biological Activities of Selected this compound Compounds

CompoundActivity TypeTargetMeasurementValueReference(s)
This compoundAntibacterialStaphylococcus aureus (MRSA, ATCC 43300)MIC0.78 µg/mL[7]
AntibacterialAcinetobacter baumannii% Inhibition40% at 100 µg/mL[3]
AntifungalCryptococcus neoformansMIC>50 µg/mL[7]
CytotoxicHepG2 (Hepatocellular carcinoma)IC5016.4 µM[3]
CytotoxicKB (Epidermoid carcinoma)IC5052.5 µM[3]
Enzyme Inhibitionα-glucosidaseIC5080.9 µM[3]
Purpactin AAntibacterialEscherichia coliMIC4 µg/mL[7]
CytotoxicMCF-7 (Breast cancer)IC5075.28 µM[3]
CytotoxicVero (Kidney epithelium)IC5032.57 µM[3]
AntiplasmodialPlasmodium falciparumIC501.9 µg/mL[7]
Penicitide ACytotoxicHepG2 (Hepatocellular carcinoma)IC5032 µg/mL[6]
Prenthis compoundCytotoxicHepG2 (Hepatocellular carcinoma)IC509.9 µM[6]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible discovery of new this compound compounds. The following sections provide step-by-step protocols for key experiments.

Isolation of Endophytic Fungi from Plant Tissues

Endophytic fungi are a rich source of novel secondary metabolites. This protocol is adapted from established methods for isolating these fungi from internal plant tissues.

Materials:

  • Healthy plant tissue (leaves, stems, roots)

  • 70-75% Ethanol

  • Sodium hypochlorite solution (1-4% available chlorine)

  • Sterile distilled water

  • Sterile scalpels and forceps

  • Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., 50 µg/mL streptomycin)

  • Parafilm

Procedure:

  • Collect healthy plant samples and transport them to the laboratory in sterile bags, keeping them cool.

  • Wash the plant material thoroughly under running tap water to remove soil and debris.

  • In a laminar flow hood, cut the plant material into small segments (e.g., 0.5 cm x 0.5 cm).

  • Perform a three-step surface sterilization of the plant segments:

    • Immerse in 75% ethanol for 60 seconds.

    • Immerse in sodium hypochlorite solution for 3-5 minutes. The concentration and time may need to be optimized depending on the plant tissue's sensitivity.

    • Immerse in 70% ethanol for 30 seconds.

  • Rinse the sterilized segments three times with sterile distilled water to remove any residual sterilizing agents.

  • Aseptically dry the surface-sterilized segments on sterile filter paper.

  • Place 4-5 segments on each PDA plate, ensuring they are evenly spaced.

  • To verify the effectiveness of the surface sterilization, gently press a few of the final rinse water aliquots and a sterilized plant segment onto a PDA plate as a control. No microbial growth should occur from these imprints.

  • Seal the plates with Parafilm and incubate at 25-28°C in the dark for 2-4 weeks.

  • Monitor the plates regularly for fungal growth emerging from the plant segments.

  • When fungal mycelia appear, use a sterile needle to pick the hyphal tip and transfer it to a fresh PDA plate to obtain a pure culture.

  • Subculture until a pure, axenic culture is established.

Fungal Cultivation for this compound Production

This protocol describes a general approach for the liquid fermentation of fungal isolates to produce secondary metabolites. Optimization of media components and culture parameters is often necessary to maximize the yield of penicillides.

Materials:

  • Pure fungal culture on a PDA plate

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox Broth, or a specialized production medium)

  • Erlenmeyer flasks (e.g., 250 mL or 500 mL)

  • Sterile water

  • Shaking incubator

Procedure:

  • Prepare the liquid fermentation medium according to the manufacturer's instructions and dispense it into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

  • Sterilize the flasks containing the medium by autoclaving.

  • From a mature (7-14 day old) PDA plate of the fungal isolate, cut 3-5 small agar plugs (approx. 6 mm diameter) using a sterile cork borer.

  • Aseptically transfer the agar plugs into the sterile liquid fermentation medium.

  • Incubate the flasks in a shaking incubator at 150-200 rpm and 25-28°C for 14-21 days.

  • After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a vacuum filtration system.

  • The culture broth and the mycelial biomass can be extracted separately to recover extracellular and intracellular metabolites, respectively.

Extraction and Purification of this compound Compounds

This protocol outlines a general procedure for the extraction and purification of penicillides from the fungal culture broth using solvent extraction followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fungal culture broth

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

Part A: Solvent Extraction

  • Transfer the culture broth to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool all the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator under reduced pressure.

Part B: Preparative HPLC Purification

  • Dissolve the crude extract in a small volume of methanol.

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Equilibrate the column with an initial mobile phase composition (e.g., 90% A, 10% B).

  • Inject the dissolved crude extract onto the column.

  • Run a linear gradient elution to separate the compounds. A typical gradient might be:

    • 10-100% B over 40 minutes

    • Hold at 100% B for 5 minutes

    • Return to 10% B over 1 minute and re-equilibrate for 10 minutes

  • Monitor the separation at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm).

  • Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Analyze the collected fractions by analytical HPLC to assess their purity.

  • Combine the pure fractions containing the same compound and evaporate the solvent to obtain the purified this compound.

Structure Elucidation of this compound Compounds

The structure of a purified compound is determined using a combination of spectroscopic techniques.

Example Spectroscopic Data for this compound (1):

  • Molecular Formula: C₂₁H₂₄O₆ (determined by High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESI-MS).

  • HR-ESI-MS: m/z [M+H]⁺ calculated for C₂₁H₂₅O₆, found value would be close to the calculated value.

  • ¹H NMR (Proton NMR): Provides information on the number and types of protons and their neighboring protons. Expected signals would include aromatic protons, methoxy protons, and protons of the aliphatic side chain.

  • ¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). For this compound, approximately 21 distinct carbon signals would be expected.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of the molecule.

Mandatory Visualizations

Experimental Workflow for this compound Discovery

G Figure 1: General workflow for the discovery of new this compound compounds. A Plant Tissue Collection B Surface Sterilization A->B C Isolation of Endophytic Fungi on PDA B->C D Pure Culture Establishment C->D E Liquid Fermentation D->E F Extraction of Culture Broth (EtOAc) E->F G Crude Extract F->G H Preparative HPLC Purification G->H I Pure this compound Compounds H->I J Structure Elucidation (NMR, MS) I->J K Biological Activity Screening I->K

Figure 1: General workflow for the discovery of new this compound compounds.
Proposed Biosynthetic Pathway of this compound

Penicillides are synthesized via the polyketide pathway. The proposed biosynthetic scheme involves the oxidative cleavage of a benzophenone intermediate.

G Figure 2: Proposed biosynthetic pathway for the this compound core. A Octaketide Chain B Chrysophanol Anthrone A->B Polyketide Synthase (PKS) C Benzophenone Intermediate B->C Oxidative Cleavage D Spirobenzofuran-l C->D Oxidation E This compound Core Structure D->E Rearrangement

Figure 2: Proposed biosynthetic pathway for the this compound core.
Regulatory Signaling Pathway for PKS Gene Expression

The expression of polyketide synthase (PKS) genes, which are essential for this compound biosynthesis, is controlled by a complex regulatory network. This diagram illustrates a simplified model of the signaling cascade.

G Figure 3: Simplified regulatory pathway for PKS gene expression. EnvSignal Environmental Signals (e.g., pH, Carbon Source) Receptor Membrane Receptor EnvSignal->Receptor G_Protein G-Protein Signaling Receptor->G_Protein cAMP_Pathway cAMP-PKA Pathway G_Protein->cAMP_Pathway Velvet_Complex Velvet Complex (VeA/LaeA) cAMP_Pathway->Velvet_Complex activates Specific_TF Cluster-Specific Transcription Factor Velvet_Complex->Specific_TF activates PKS_Genes This compound Biosynthetic Gene Cluster (PKS genes) Specific_TF->PKS_Genes binds to promoter This compound This compound Production PKS_Genes->this compound

Figure 3: Simplified regulatory pathway for PKS gene expression.

References

Methodological & Application

Penicillide Extraction from Talaromyces Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of penicillides, a class of bioactive secondary metabolites, from Talaromyces cultures. Penicillides are polyketide-derived compounds with a characteristic dibenzo[b,g][1][2]dioxocin-5(7H)-one core structure, and they have garnered interest for their potential therapeutic applications. Talaromyces species are frequently reported as prolific producers of these compounds.

The following sections detail the necessary steps from fungal cultivation to the isolation of purified penicillides, including methodologies for extraction and chromatographic purification. Quantitative data from various studies have been summarized for comparative purposes, and workflows are visualized to aid in experimental planning.

I. Overview of Penicillide Production and Extraction

Penicillides are synthesized via the polyketide pathway in various fungi, most notably species within the genera Talaromyces and Penicillium. The production and subsequent extraction of these compounds involve several key stages:

  • Cultivation: Talaromyces species are cultured on suitable nutrient media to promote growth and secondary metabolite production.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent to isolate the crude secondary metabolites.

  • Purification: The crude extract is subjected to chromatographic techniques to separate and purify the this compound compounds from other metabolites.

  • Characterization: Purified compounds are identified and characterized using spectroscopic and spectrometric methods.

The choice of cultivation method (solid-state vs. submerged fermentation) and extraction solvent significantly impacts the yield and profile of the extracted metabolites. Ethyl acetate is a commonly used solvent for the extraction of penicillides due to its polarity, which is well-suited for these moderately polar compounds.

II. Quantitative Data Summary

The following table summarizes quantitative data related to the cultivation, extraction, and purification of secondary metabolites from Talaromyces cultures, including instances where penicillides have been isolated. These values can serve as a baseline for experimental design.

ParameterValueTalaromyces SpeciesCulture/Extraction DetailsSource
Cultivation Time 7-8 daysTalaromyces sp. (general)Submerged fermentation in Potato Dextrose Broth (PDB).[1]
12 daysCurvularia eragrostidis (similar endophytic fungus)Submerged fermentation in PDB for maximum antibacterial production.[3]
14 daysMangrove Fungal EndophytesSubmerged fermentation in Malt Extract Broth (MEB).[4]
30 daysTalaromyces sp. BTBU20213036Solid-state fermentation on rice medium.
30 daysEndophytic FungiSubmerged fermentation in PDB with periodic stirring.[5]
Extraction Solvent Ethyl AcetateTalaromyces sp. (general)Liquid-liquid extraction of culture filtrate.[1][5]
Ethyl Acetate:Methanol (80:20)Talaromyces sp. BTBU20213036Initial extraction of fermented solid rice media.[6]
Ethyl AcetateTalaromyces verruculosusLiquid-liquid extraction of 60 L culture broth with 3 x 50 L solvent.[2]
Crude Extract Yield 18.4 gTalaromyces sp. BTBU20213036From 20 x 1 L flasks of solid rice culture.[6]
12.8 gTalaromyces verruculosusFrom 60 L of culture broth.[2]
Purified Compound Yield 4.9 mg (this compound)Talaromyces sp. BTBU20213036From 18.4 g of initial crude extract.[6]
5.5 mg/L (3-O-methylfunicone)Talaromyces pinophilusFrom culture filtrate.[7]

III. Experimental Protocols

This section provides detailed methodologies for the cultivation of Talaromyces and the subsequent extraction and purification of penicillides.

Protocol 1: Submerged Fermentation and Liquid-Liquid Extraction

This protocol is suitable for Talaromyces species grown in liquid culture.

1. Fungal Cultivation: a. Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and dispense into Erlenmeyer flasks. b. Inoculate the PDB with a pure culture of the desired Talaromyces species. c. Incubate the flasks at 25-28°C for 10-14 days with shaking (approx. 150 rpm) to ensure aeration.

2. Extraction: a. After the incubation period, separate the fungal mycelium from the culture broth by filtration through muslin cloth or filter paper. b. Transfer the culture filtrate to a separating funnel. c. Add an equal volume of ethyl acetate to the separating funnel (e.g., 1 L of ethyl acetate for 1 L of filtrate). d. Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure. e. Allow the layers to separate. The upper organic layer containing the secondary metabolites will be colored (often yellowish). f. Collect the upper ethyl acetate layer. g. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery. h. Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate. i. Evaporate the solvent using a rotary evaporator at 40-45°C to obtain the crude extract.

Protocol 2: Solid-State Fermentation and Extraction

This protocol is adapted for Talaromyces species grown on a solid substrate like rice.[6]

1. Fungal Cultivation: a. Place 200 g of rice and an appropriate amount of water (e.g., 200 mL) into 1 L Erlenmeyer flasks and autoclave. b. Inoculate the sterile rice with the Talaromyces strain. c. Incubate the flasks at 28°C in a stationary position for 30 days.[6]

2. Extraction: a. After incubation, macerate the fermented rice culture and extract it three times with a solvent mixture such as ethyl acetate:methanol (80:20, v/v). b. Filter the extract to remove the solid rice material. c. Combine the solvent extracts and evaporate to dryness under vacuum to yield the crude extract.[6] d. For further partitioning, resuspend the crude extract in distilled water and perform a liquid-liquid extraction with ethyl acetate as described in Protocol 1 (steps 2b-2i).[6]

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of penicillides from the crude extract.

1. Column Preparation: a. Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

2. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

3. Elution: a. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system starts with 100% hexane, transitions to a hexane/dichloromethane mixture, then dichloromethane, and finally a dichloromethane/methanol mixture.[6] b. Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest. b. Combine fractions that show a similar TLC profile and contain the target this compound. c. Evaporate the solvent from the combined fractions to obtain the purified compound.

5. Further Purification (Optional): a. For higher purity, subject the fractions containing the this compound to further chromatographic steps, such as Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC).[2][6]

IV. Visualizations

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound, starting from the polyketide pathway intermediate, spirobenzofuran-l,2'-cyclohexa-3',5'-diene-2',3-dione.[8]

Penicillide_Biosynthesis cluster_pathway Polyketide Pathway A Single Octaketide Chain B Chrysophanol Anthrone A->B Decarboxylation C Spirobezofuran-1,2'-cyclohexa- 3',5'-diene-2',3-dione B->C D This compound C->D Modifications & Cyclization E Purpactin B C->E F Purpactin A E->F Acetylation & Rearrangement

Caption: Proposed biosynthetic routes for this compound and purpactin A.

General Experimental Workflow for this compound Extraction

This workflow outlines the major steps from fungal culture to the isolation of pure this compound.

Extraction_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis culture Talaromyces sp. Culture (Solid or Liquid Media) filtration Filtration / Separation culture->filtration extraction Solvent Extraction (e.g., Ethyl Acetate) evaporation Solvent Evaporation extraction->evaporation filtration->extraction column_chrom Silica Gel Column Chromatography evaporation->column_chrom Crude Extract hplc Further Purification (e.g., HPLC) column_chrom->hplc Semi-pure Fractions analysis Structural Elucidation (NMR, MS) hplc->analysis Pure this compound

Caption: General workflow for this compound extraction and purification.

References

Application Notes and Protocols for HPLC-Based Quantification and Purification of Penicillide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide is a polyketide-derived secondary metabolite produced by various species of Penicillium and Talaromyces fungi. It has garnered interest due to its potential biological activities. This document provides detailed application notes and protocols for the quantification and purification of this compound using High-Performance Liquid Chromatography (HPLC). The methods described herein are intended to serve as a starting point for researchers and professionals involved in the analysis and isolation of this natural product.

I. Quantification of this compound by HPLC-UV

Application Note:

The following is a proposed analytical HPLC method for the quantification of this compound in fungal extracts. As a specific validated method for this compound is not widely available in the public domain, this protocol is based on established methods for the analysis of similar fungal polyketides. Method development and validation are recommended prior to routine use.

Proposed Analytical HPLC Method:

A reversed-phase HPLC method with UV detection is proposed for the quantitative analysis of this compound. A C18 column is recommended for the separation, with a gradient elution using a mobile phase consisting of acetonitrile and water, both modified with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or trifluoroacetic acid).

  • This compound standard (if available) or a well-characterized purified extract.

  • Sample filtration devices (e.g., 0.22 µm syringe filters).

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 220 nm and 280 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Preparation: If a pure this compound standard is available, prepare a stock solution in methanol or acetonitrile (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation (Fungal Extract):

    • Lyophilize the fungal culture (mycelium and/or broth).

    • Extract the lyophilized material with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or maceration.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Dissolve a known amount of the crude extract in methanol or acetonitrile.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Illustrative Quantitative Data (for Method Development):

The following table provides an example of data that would be generated during method validation. These values are illustrative and should be determined experimentally.

ParameterIllustrative Value
Retention Time (tR) ~15-18 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery (%) 95 - 105%
Precision (RSD%) < 2%

II. Purification of this compound by Semi-Preparative HPLC

Application Note:

This protocol outlines a semi-preparative HPLC method for the isolation of this compound from a crude fungal extract. The method is based on a reported one-step bio-guided isolation from Penicillium crustosum and is designed to yield milligram quantities of the compound for further studies.

Experimental Protocol:

1. Instrumentation and Materials:

  • Semi-preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large-volume loop, a fraction collector, and a UV detector.

  • Reversed-phase C18 semi-preparative column (e.g., YMC-Pack ODS-A, 10 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or trifluoroacetic acid).

  • Crude or partially purified fungal extract containing this compound.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column YMC-Pack ODS-A (10 x 250 mm, 5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program A shallow gradient optimized from the analytical method, e.g., 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 100-500 µL (depending on sample concentration and column capacity)

3. Sample Preparation and Purification:

  • Dissolve the crude fungal extract in a minimal amount of methanol or mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Perform a preliminary analytical HPLC run to determine the retention time of this compound.

  • Inject the sample onto the semi-preparative HPLC system.

  • Collect fractions corresponding to the peak of this compound as determined by the UV detector.

  • Analyze the collected fractions by analytical HPLC to assess their purity.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

III. Visualizations

Biosynthetic Pathway of this compound:

The biosynthesis of this compound is proposed to originate from the polyketide pathway.[1] The following diagram illustrates a simplified, proposed biosynthetic scheme.

penicillide_biosynthesis polyketide Polyketide Precursor spirobenzofuran Spirobezofuran Intermediate polyketide->spirobenzofuran Oxidative Cleavage & Cyclization This compound This compound spirobenzofuran->this compound Rearrangement & Further Modifications

Proposed Biosynthetic Pathway of this compound.

Experimental Workflow for this compound Purification:

The general workflow for the extraction and purification of this compound from a fungal culture is depicted below.

purification_workflow start Fungal Culture (e.g., Penicillium crustosum) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction evaporation Evaporation to Dryness extraction->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution in Mobile Phase crude_extract->dissolution filtration Filtration (0.45 µm) dissolution->filtration prep_hplc Semi-Preparative HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling final_evaporation Final Evaporation pooling->final_evaporation pure_this compound Purified this compound final_evaporation->pure_this compound

General Workflow for this compound Purification.

References

Application Notes and Protocols for Determining Penicillide Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to determine the bioactivity of penicillides, a class of natural products primarily produced by Penicillium and Talaromyces species.[1][2] These compounds have garnered interest for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4]

These protocols are intended to serve as a comprehensive guide for researchers in natural product discovery, pharmacology, and drug development to screen and characterize the biological effects of penicillide compounds.

Anticancer Bioactivity Assays

A primary area of investigation for penicillides is their potential as anticancer agents.[5] In vitro assays are crucial for initial screening and determining the cytotoxic and cytostatic effects of these compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[6][8][9] The intensity of the color is directly proportional to the number of living cells.[8]

Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[6][7][8][9]

Materials:

  • This compound compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines (e.g., PA-1, UMG87, MCF-7, HeLa).[5][10][11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][9]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, or DMSO).[8]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 3-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7][9]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) add_compounds Treat Cells with this compound seed_cells->add_compounds prepare_compounds Prepare this compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.
Apoptosis Assay

To determine if cytotoxicity is mediated by programmed cell death, an apoptosis assay can be performed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for assessing apoptosis.[11][13]

Materials:

  • This compound-treated and untreated cancer cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Quantitative Data on Anticancer Bioactivity

The following table summarizes reported IC₅₀ values for various Penicillium extracts and compounds.

Compound/ExtractCell LineIC₅₀ ValueReference
Penicillium sp. crude extractMGC-8031.1 - 3.424 µg/mL[10]
Penicillium janthinellum extractUMG87 (glioblastoma)44.23 µg/mL[12]
Penicillium limosum AK-7 extractPA-1 (ovarian teratocarcinoma)82.04 µg/mL[11]
GriseofulvinHeLa (cervical cancer)20 µM[5]
Fudecadione AMCF-7 (breast cancer)12.6 µM[5]
Fudecadione ANCI-H187 (lung cancer)24.9 µM[5]
Compound from P. ochrochloraeHL-60, SMMC-7721, MCF-76.5 - 17.8 µM[14]

Antimicrobial Bioactivity Assays

Penicillides and other metabolites from Penicillium species are well-known for their antimicrobial properties.[15] The following assays are fundamental for determining the efficacy of these compounds against various bacterial and fungal pathogens.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[16][17][18]

Experimental Protocol: Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][19]

Materials:

  • This compound compound.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).[15][20]

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[17]

  • Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[17]

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in the 96-well plate using MHB.[16] The final volume in each well should be 50 µL or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL or 200 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17][18] This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_dilutions Prepare Serial Dilutions of this compound in Plate inoculate_wells Inoculate Wells with Bacteria prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate (16-24h at 37°C) inoculate_wells->incubate_plate read_results Observe for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Disc Diffusion Assay

The disc diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity. An antibiotic-impregnated disc is placed on an agar plate inoculated with a test microorganism. The antibiotic diffuses from the disc, and if the organism is susceptible, a zone of growth inhibition will appear around the disc.

Experimental Protocol: Disc Diffusion

This protocol is a standard method for antimicrobial susceptibility testing.[21]

Materials:

  • This compound compound.

  • Sterile filter paper discs.

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial culture adjusted to a 0.5 McFarland standard.

  • Sterile swabs.

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the this compound solution. Allow the solvent to evaporate.

  • Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Quantitative Data on Antimicrobial Bioactivity

The following table summarizes reported MIC values and inhibition zones for Penicillium-derived substances.

Compound/ExtractMicroorganismMIC ValueInhibition Zone (mm)Reference
Fumiquinazoline FMicrococcus luteus99 µg/mL-[20]
Fumiquinazoline FStaphylococcus aureus137 µg/mL-[20]
P. limosum AK-7 extractEscherichia coli-21.60 mm[11]
P. limosum AK-7 extractStaphylococcus aureus-19.48 mm[11]
P. limosum AK-7 extractPseudomonas aeruginosa-19.46 mm[11]

Anti-inflammatory Bioactivity Assays

Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds valuable therapeutic leads.[22] Penicillides can be screened for anti-inflammatory activity by measuring their effect on inflammatory mediators in macrophage cell lines like RAW 264.7.[22][23]

Nitric Oxide (NO) Production Assay

Lipopolysaccharide (LPS)-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (a stable product of NO), to quantify NO production.

Experimental Protocol: Griess Assay for Nitric Oxide

This protocol is a common method for assessing in vitro anti-inflammatory activity.[22][23]

Materials:

  • RAW 264.7 macrophage cell line.[23]

  • This compound compound.

  • Lipopolysaccharide (LPS).

  • Complete culture medium (e.g., DMEM).

  • Griess Reagent (Part A: sulfanilamide in H₃PO₄; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include controls for untreated cells, cells treated with LPS only, and cells with compound only.

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess Reagent to the supernatant. Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition.

General Workflow for In Vitro Bioactivity Screening

Bioactivity_Screening_Workflow cluster_source Source & Extraction cluster_screening Primary Bioactivity Screening cluster_secondary Secondary & Mechanistic Studies source Penicillium/Talaromyces Strain culture Fungal Culture source->culture extract Extraction & Isolation culture->extract compound Pure this compound extract->compound antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) compound->antimicrobial anticancer Anticancer Assays (MTT, MTS) compound->anticancer anti_inflammatory Anti-inflammatory Assays (NO Production) compound->anti_inflammatory apoptosis Apoptosis Assays anticancer->apoptosis pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis apoptosis->pathway_analysis target_id Target Identification pathway_analysis->target_id

Caption: General workflow for screening and characterizing this compound bioactivity.
Quantitative Data on Anti-inflammatory Bioactivity

The following table summarizes reported IC₅₀ values for the inhibition of NO production by indole-terpenoids from a Penicillium sp.

CompoundTargetIC₅₀ Value (µM)Reference
Indole-terpenoid 1NO Production in RAW264.779.4[22]
Indole-terpenoid 2NO Production in RAW264.749.7[22]
Indole-terpenoid 3NO Production in RAW264.781.3[22]
Indole-terpenoid 4NO Production in RAW264.740.2[22]
Indole-terpenoid 7NO Production in RAW264.754.4[22]
Dexamethasone (Control)NO Production in RAW264.713.3[22]

Signaling Pathway Analysis

Understanding the mechanism of action of a bioactive this compound requires investigating its impact on cellular signaling pathways. While specific pathways for most penicillides are still under investigation, general approaches can be outlined.

Proteomic analysis, for instance, has been used to study the Pga1-mediated signaling pathway in Penicillium chrysogenum, which is involved in regulating development and penicillin biosynthesis.[24][25] This approach identifies proteins whose abundance changes in response to signaling events, providing clues about the downstream effects of a particular pathway.[24][25] For a newly identified bioactive this compound, similar proteomic or transcriptomic approaches could be used on treated vs. untreated cancer or immune cells to identify modulated pathways and potential molecular targets.

References

Application Notes and Protocols for Cell-Based Assays Assessing Penicillide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicillides are a class of natural products originating from fungi, primarily from species of Penicillium and Talaromyces.[1] These compounds have garnered interest for their diverse biological activities, including potential anticancer properties.[2][3] Assessing the cytotoxic effects of penicillides is a critical step in the drug discovery process, providing essential data on their potency and selectivity against various cell lines. This document provides detailed protocols for key cell-based assays used to evaluate the cytotoxicity of penicillides, tailored for researchers in drug development and cell biology.

I. Cell Viability and Metabolic Activity Assays

MTT Assay

Application Note: The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[6] This assay is valuable for determining the IC₅₀ (half-maximal inhibitory concentration) of penicillides and for high-throughput screening of compound libraries.

Experimental Protocol:

Materials:

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO).[7]

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (ELISA reader).

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the penicillide compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO) and no-cell controls (medium only) for background measurement.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[5][7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7] A reference wavelength of >650 nm can be used to reduce background noise.[7]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed_Cells 1. Seed Cells (1-5x10⁴ cells/well) Incubate_Overnight 2. Incubate Overnight (Allow Attachment) Seed_Cells->Incubate_Overnight Treat_Cells 3. Treat with this compound (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_Exposure 4. Incubate (24-72 hours) Treat_Cells->Incubate_Exposure Add_MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate_Exposure->Add_MTT Incubate_Formazan 6. Incubate (3-4 hours) Add_MTT->Incubate_Formazan Add_Solvent 7. Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Add_Solvent Measure_Absorbance 8. Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

II. Cell Membrane Integrity Assays

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Application Note: The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon lysis or damage to the plasma membrane.[9][10] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. This assay is useful for assessing this compound-induced membrane damage and is often used as a complementary method to viability assays like MTT.

Experimental Protocol:

Materials:

  • LDH cytotoxicity assay kit (e.g., Abcam ab102526 or Promega CytoTox 96®).[9]

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer or luminometer.

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound as described in the MTT protocol (Steps 1-3). Be sure to include the following controls:

    • Vehicle-Only Control: Untreated cells to measure spontaneous LDH release.[9]

    • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to determine the maximum releasable LDH.

    • No-Cell Control: Culture medium alone for background measurement.[9]

  • Incubation: Incubate the plate for the desired exposure period at 37°C with 5% CO₂.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at ~300 x g for 5 minutes to pellet the cells.[11]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a substrate mix and a catalyst). Add the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Data Acquisition: Measure the absorbance at 490 nm (for colorimetric assays) or luminescence (for bioluminescent assays).[8][10]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Workflow Diagram:

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed_And_Treat 1. Seed Cells & Treat (with this compound & Controls) Incubate 2. Incubate (Desired Exposure Time) Seed_And_Treat->Incubate Centrifuge_Plate 3. Centrifuge Plate (~300 x g, 5 min) Incubate->Centrifuge_Plate Transfer_Supernatant 4. Transfer Supernatant to New Plate Centrifuge_Plate->Transfer_Supernatant Add_Reagent 5. Add LDH Reaction Mix Transfer_Supernatant->Add_Reagent Incubate_RT 6. Incubate at RT (30 min, protected from light) Add_Reagent->Incubate_RT Measure_Signal 7. Measure Signal (Absorbance or Luminescence) Incubate_RT->Measure_Signal Calculate_Cytotoxicity 8. Calculate % Cytotoxicity Measure_Signal->Calculate_Cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

III. Apoptosis Assays

Application Note: Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.[2] Penicillides have been shown to induce apoptosis and cell cycle arrest.[12][13] Assays that detect apoptosis markers, such as Annexin V binding to externalized phosphatidylserine (PS) or caspase-3/7 activity, are crucial for elucidating the mechanism of action of penicillides.[14]

Annexin V/Propidium Iodide (PI) Staining Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes, where it intercalates with DNA.[16] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol:

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

  • 6-mL polystyrene tubes.

  • Microcentrifuge.

Procedure:

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[17]

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer (provided in the kit).[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[17]

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.[17]

    • Incubate for 10-15 minutes at room temperature, protected from light.[17]

  • PI Addition: Add 5 µL of Propidium Iodide staining solution just before analysis.[17]

  • Analysis: Analyze the cells by flow cytometry within one hour for the best signal.[15] Differentiate cell populations based on fluorescence signals:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Workflow Diagram:

AnnexinV_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_readout Data Acquisition Treat_Cells 1. Treat Cells with this compound Harvest_Cells 2. Harvest Cells (Adherent + Floating) Treat_Cells->Harvest_Cells Wash_Cells 3. Wash Cells (PBS then Binding Buffer) Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Binding Buffer Wash_Cells->Resuspend Add_AnnexinV 5. Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate 6. Incubate 15 min at RT Add_AnnexinV->Incubate Add_PI 7. Add Propidium Iodide Incubate->Add_PI Analyze 8. Analyze by Flow Cytometry Add_PI->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

IV. Signaling Pathways in this compound Cytotoxicity

Penicillides can induce cytotoxicity through various mechanisms, including the disruption of mitochondrial function and the induction of apoptosis.[12][13] A key pathway in apoptosis involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax can be upregulated by cytotoxic stimuli, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases, which execute cell death. Some this compound derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio.[13]

Apoptosis Signaling Pathway Diagram:

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

V. Quantitative Data Summary

The cytotoxic activity of penicillides is typically reported as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%. The table below summarizes reported IC₅₀ values for this compound and related compounds against various human cancer cell lines.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
This compoundHep G2Hepatocellular Carcinoma-[1]
This compoundKBEpidermoid Carcinoma52.5[1]
Purpactin AMCF-7Breast Cancer16.4[1]
Purpactin AVeroKidney Epithelium32.57[1]
Penicidone EPATU8988TPancreatic Cancer11.4[13]
Compound 1FarageDiffuse large B-cell lymphoma< 20
Compound 1SU-DHL-2Diffuse large B-cell lymphoma< 20

References

Application Note: A High-Throughput Screening Assay for the Identification of Penicillide Analog Inhibitors of Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillides are a class of natural products originating from fungi, primarily from the Penicillium and Talaromyces species.[1] These compounds have garnered interest for their diverse bioactive properties.[1] Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[2] However, chromosomal translocations and mutations can lead to the formation of oncogenic ALK fusion proteins, which are implicated in various cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.[3][4] These fusion proteins cause constitutive activation of the ALK kinase domain, driving downstream signaling pathways like RAS/MAPK, JAK/STAT, and PI3K/AKT that promote cell proliferation and survival.[3][4][5][6] Consequently, ALK has become a significant target for cancer therapy.[4][7][8] High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel inhibitors of therapeutic targets like ALK from large compound libraries.[7][8]

This application note details a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the high-throughput screening of penicillide analogs as potential ALK inhibitors.

Assay Principle

This assay employs a TR-FRET methodology to measure the phosphorylation of a substrate by the ALK enzyme.[9][10] The principle relies on the energy transfer between a donor fluorophore (Europium chelate-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (ULight™-labeled poly-GT substrate).[9][10][11] When the ULight™-poly-GT substrate is phosphorylated by ALK, the Europium-labeled antibody binds to the newly formed phosphotyrosine residue. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, ALK activity. Potential inhibitors will block ALK activity, leading to a decrease in the TR-FRET signal.

Data Presentation

Table 1: Assay Performance Metrics

ParameterValueInterpretation
Z'-factor0.78Excellent assay quality, suitable for HTS.[12][13][14][15]
Signal to Background (S/B) Ratio15A robust signal window for hit identification.
Coefficient of Variation (%CV)< 5%High precision and reproducibility of the assay.

Table 2: Inhibitory Activity of Reference Compounds and Hypothetical this compound Analogs against ALK

CompoundTypeIC50 (nM)
CrizotinibReference ALK Inhibitor25
AlectinibReference ALK Inhibitor1.9
This compound Analog ATest Compound150
This compound Analog BTest Compound>10,000
This compound Analog CTest Compound75

Note: IC50 values for reference compounds are representative.[16][17][18][19] The IC50 values for this compound analogs are hypothetical for illustrative purposes.

Experimental Protocols

Materials and Reagents

  • Recombinant human ALK enzyme

  • ULight™-labeled poly-GT substrate

  • LanthaScreen™ Eu-PY20 antibody

  • TR-FRET dilution buffer

  • Kinase reaction buffer

  • ATP

  • EDTA

  • This compound analogs and reference compounds (e.g., Crizotinib)

  • 384-well, low-volume, black assay plates

  • TR-FRET-compatible plate reader

Protocol 1: Reagent Preparation

  • Kinase Reaction Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ALK Enzyme Stock: Prepare a 2X working solution of ALK in kinase reaction buffer. The final concentration should be optimized to achieve 80% of the maximum signal (EC80).

  • Substrate/ATP Mix (2X): Prepare a solution containing ULight™-poly-GT and ATP in kinase reaction buffer. The final concentrations should be at the apparent Km for ATP and an optimized concentration for the substrate.

  • Compound Plates: Serially dilute this compound analogs and reference compounds in 100% DMSO. Then, dilute in kinase reaction buffer to a 4X final concentration.

  • Stop/Detection Solution: Prepare a solution of Eu-PY20 antibody and EDTA in TR-FRET dilution buffer.

Protocol 2: ALK TR-FRET Assay Procedure

  • Compound Addition: Add 5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the 2X ALK enzyme solution to all wells.

  • Initiation of Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of the Stop/Detection Solution to each well to terminate the kinase reaction.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

Protocol 3: Data Analysis

  • Calculate TR-FRET Ratio: The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

  • Determine Percent Inhibition: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

  • Assay Quality Control: Calculate the Z'-factor for each assay plate to ensure the quality and reliability of the screening data.[12][13][14][15][20] An excellent assay will have a Z'-factor between 0.5 and 1.0.[13][15]

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathways.

HTS_Workflow Compound_Plating 1. Compound Plating (4X Concentration) Enzyme_Addition 2. ALK Enzyme Addition (2X Concentration) Compound_Plating->Enzyme_Addition Reaction_Initiation 3. Substrate/ATP Addition (2X Concentration) Enzyme_Addition->Reaction_Initiation Incubation_1 4. Kinase Reaction (60 min) Reaction_Initiation->Incubation_1 Stop_Detection 5. Addition of Stop/Detection Solution (Eu-Antibody & EDTA) Incubation_1->Stop_Detection Incubation_2 6. Signal Development (60 min) Stop_Detection->Incubation_2 Data_Acquisition 7. TR-FRET Plate Reading Incubation_2->Data_Acquisition Data_Analysis 8. Data Analysis (% Inhibition, IC50, Z'-factor) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Preparative HPLC Isolation of Pure Penicillide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide and its analogues are a class of bioactive secondary metabolites produced by various fungi, notably from the Penicillium and Talaromyces genera. These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, particularly as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). The ACAT enzyme plays a crucial role in cellular cholesterol metabolism, and its inhibition is a promising strategy for the management of hypercholesterolemia and atherosclerosis. The isolation of pure this compound compounds is essential for detailed biological evaluation and further drug development.

This document provides detailed application notes and protocols for the preparative High-Performance Liquid Chromatography (HPLC) isolation of pure this compound compounds from fungal extracts.

Data Presentation

Table 1: Summary of Preparative HPLC Parameters for this compound Isolation
ParameterRecommended Conditions
Column Chemistry Reversed-Phase C18
Column Dimensions 20 mm x 250 mm
Particle Size 5 µm
Mobile Phase Acetonitrile (ACN) and Water (H₂O)
Gradient 70% ACN in H₂O to 100% ACN over 30 minutes
Flow Rate 10 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL of concentrated extract
Sample Preparation Crude extract dissolved in methanol and filtered
Typical Purity >95%
Typical Yield Dependent on the fungal strain and culture conditions

Experimental Protocols

Fungal Culture and Extraction

A detailed protocol for the cultivation of Penicillium simplicissimum and the subsequent extraction of crude this compound-containing broth is outlined below.

Materials:

  • Penicillium simplicissimum strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Sterile flasks and incubator

Protocol:

  • Inoculate Penicillium simplicissimum onto PDA plates and incubate at 25°C for 7 days to obtain a mature fungal culture.

  • Transfer agar plugs of the mycelium into flasks containing sterile PDB.

  • Incubate the liquid cultures at 25°C for 14-21 days with shaking (150 rpm) to allow for the production of secondary metabolites, including penicillides.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a minimal amount of methanol for subsequent purification steps.

Preparative HPLC Purification of this compound

This protocol details the isolation of pure this compound from the crude fungal extract using preparative HPLC.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 20 mm x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Methanol for sample dissolution

  • Syringe filters (0.45 µm)

  • Fraction collector

Protocol:

  • Sample Preparation: Dissolve the crude extract obtained from the fungal culture in methanol to a concentration of approximately 10-50 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 70% acetonitrile in water) at a flow rate of 10 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 254 nm.

  • Injection and Fraction Collection:

    • Inject 1-5 mL of the filtered sample onto the column.

    • Run a linear gradient from 70% acetonitrile in water to 100% acetonitrile over 30 minutes.

    • Monitor the chromatogram and collect fractions corresponding to the peaks that elute. This compound is expected to elute as a major peak under these conditions.

  • Purity Analysis and Compound Identification:

    • Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compounds.

    • Combine the pure fractions containing the target this compound compound.

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

    • Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental Workflow for this compound Isolation

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_purification Purification cluster_analysis Analysis Culture Inoculation & Incubation of Penicillium simplicissimum Extraction Solvent Extraction of Culture Broth Culture->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract PrepHPLC Preparative HPLC (C18 Column) CrudeExtract->PrepHPLC Sample Injection Fractionation Fraction Collection PrepHPLC->Fractionation PurityCheck Purity Analysis (Analytical HPLC) Fractionation->PurityCheck PureCompound Pure this compound PurityCheck->PureCompound >95% Purity StructuralElucidation Structural Elucidation (MS, NMR) PureCompound->StructuralElucidation

Caption: Workflow for the isolation and purification of this compound compounds.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Signaling Pathway

This compound has been identified as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). This enzyme is a key player in cellular cholesterol homeostasis.

ACAT_pathway cluster_cell Cellular Cholesterol Homeostasis FreeCholesterol Free Cholesterol ACAT ACAT Enzyme FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT LipidDroplets Storage in Lipid Droplets CholesterylEsters->LipidDroplets This compound This compound This compound->ACAT Inhibition

Application Notes and Protocols for Submerged Fermentation to Produce Penicillides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the production of penicillides, a class of bioactive secondary metabolites, through submerged fermentation of Penicillium and Talaromyces species. The information compiled is intended to guide researchers in the cultivation of these fungi and the extraction of the target compounds for further study and development.

Introduction

Penicillides are a group of fungal polyketides characterized by a depsidone or lactone structure. They are primarily produced by various species of Penicillium and the closely related genus Talaromyces.[1] These compounds have garnered interest in the scientific community due to their diverse biological activities, including potential antimicrobial and cytotoxic properties. Submerged fermentation is a widely adopted method for the production of fungal secondary metabolites as it allows for greater control over environmental parameters, leading to higher yields and more consistent production compared to solid-state fermentation.[2] This document outlines the key methodologies for inoculum preparation, submerged fermentation, and downstream processing of penicillides.

Experimental Protocols

Inoculum Preparation

Aseptic technique is critical throughout the inoculum preparation to prevent contamination.

1.1. Fungal Strain Activation and Maintenance:

  • Strains: Penicillium sp. T2-8 (for penicillic acid production) or other penicillide-producing strains of Penicillium or Talaromyces.

  • Activation Medium: Potato Dextrose Agar (PDA) slants.

  • Procedure:

    • Inoculate the fungal strain onto a PDA slant.

    • Incubate at 28°C for 2-7 days until sufficient sporulation is observed.[1]

    • Store the activated slants at 4°C for short-term use.

1.2. Seed Culture Preparation:

  • Seed Culture Medium: Potato Dextrose Broth (PDB).

  • Procedure:

    • Aseptically transfer a loopful of spores or a small agar plug from the activated slant into a flask containing sterile PDB.

    • Incubate the flask on a rotary shaker at 150-200 rpm and 27-30°C for 2-4 days.[1] This seed culture will be used to inoculate the production fermenter.

Submerged Fermentation

The following protocol is a general guideline for the submerged fermentation of Penicillium for this compound production. Optimization of these parameters is often necessary for specific strains and target penicillides.

2.1. Production Media Composition:

The composition of the fermentation medium significantly influences the yield of secondary metabolites. A typical production medium for penicillic acid is detailed below.

ComponentConcentration (g/L)
Carbon Source
MannitolVaries
Nitrogen Source
Yeast ExtractVaries
Salts
K₂HPO₄Varies
MgSO₄·7H₂OVaries
pH 6.6

Table 1: Example of a production medium for penicillic acid. The exact concentrations of carbon and nitrogen sources often require optimization.[3]

2.2. Fermentation Parameters:

ParameterRecommended Range/Value
Temperature25-30°C
pH6.6 (initial)
Agitation150-200 rpm
Fermentation Time12-14 days
Inoculum Volume5-10% (v/v)

Table 2: General submerged fermentation parameters for this compound production. These parameters should be optimized for each specific strain and target compound.[1]

2.3. Fermentation Procedure:

  • Prepare the production medium and sterilize it by autoclaving.

  • After cooling, inoculate the sterile medium with the seed culture (5-10% v/v).[1]

  • Incubate the fermenter under the optimized conditions of temperature, agitation, and pH for the specified duration.

  • Monitor the fermentation process by aseptically withdrawing samples to measure biomass, substrate consumption, and this compound concentration.

Downstream Processing: Extraction and Purification

The choice of extraction and purification methods depends on the chemical properties of the target this compound.

3.1. Biomass Separation:

  • Following fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.

3.2. Extraction of Penicillides:

  • For Intracellular Penicillides:

    • The fungal mycelium can be subjected to ultrasonic disruption to release the intracellular products.[1]

    • Extract the disrupted biomass with a suitable organic solvent such as ethyl acetate or methanol.

  • For Extracellular Penicillides:

    • The fermentation broth can be directly extracted with an organic solvent like ethyl acetate.[4]

3.3. Purification:

  • Concentrate the crude extract under reduced pressure.

  • The concentrated extract can be further purified using chromatographic techniques such as column chromatography with silica gel or High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.[1][5]

Data Presentation

Quantitative data from fermentation experiments should be systematically recorded to allow for comparison and optimization.

StrainCarbon SourceNitrogen SourceTemp (°C)Agitation (rpm)Fermentation Time (days)This compound Yield (g/L)Reference
Penicillium sp. T2-8GlucosePeptone27-30150-20012-141.57-1.77 (Penicillic Acid)[1]
P. cyclopium NRRL 1888MannitolNot specified25Shake flaskNot specifiedup to 4 mg/ml (Penicillic Acid)[3]

Table 3: Summary of reported submerged fermentation conditions and yields for penicillic acid production.

Visualizations

Experimental Workflow

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Submerged Fermentation cluster_downstream Downstream Processing strain Fungal Strain Activation (PDA Slant) seed Seed Culture (PDB, 2-4 days) strain->seed fermenter Production Fermenter (12-14 days) seed->fermenter separation Biomass Separation fermenter->separation media Sterile Production Medium media->fermenter extraction Extraction separation->extraction purification Purification extraction->purification final_product final_product purification->final_product Pure this compound

Caption: Submerged fermentation workflow for this compound production.

Proposed Biosynthetic Pathway of this compound

While the detailed signaling pathways regulating this compound biosynthesis are not fully elucidated, a proposed biosynthetic pathway involves the action of polyketide synthases (PKSs). The regulation of secondary metabolism in Penicillium is known to be influenced by global regulators such as CreA (carbon catabolite repression), PacC (pH regulation), and the Velvet complex (VeA/LaeA), which respond to environmental cues.[1]

biosynthetic_pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications cluster_regulation Regulation acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Transferases) polyketide->tailoring_enzymes This compound This compound tailoring_enzymes->this compound env_cues Environmental Cues (Carbon, Nitrogen, pH) global_regulators Global Regulators (CreA, PacC, VeA/LaeA) env_cues->global_regulators pks_gene PKS Gene Cluster global_regulators->pks_gene pks_gene->pks

Caption: Proposed this compound biosynthesis and its regulation.

References

Application of 1D and 2D NMR for Penicillide Structural Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide is a natural product first isolated from a Penicillium species. It belongs to a class of fungal metabolites characterized by a unique dibenzo[b,g][1][2]dioxocin-5-one core structure. The accurate structural elucidation of this compound and its analogues is crucial for understanding their biosynthetic pathways, biological activities, and potential as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is an indispensable tool for the unambiguous assignment of the chemical structure and stereochemistry of these complex natural products.

These application notes provide a comprehensive overview and detailed protocols for the use of 1D and 2D NMR spectroscopy in the structural assignment of this compound. The information is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Data Presentation: NMR Spectral Data of a this compound Derivative

Table 1: ¹H NMR Data of a this compound Derivative (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
16.42d2.5
26.36d2.5
4-OCH₃3.82s
75.09s
86.64d2.0
106.70d2.0
9-CH₃2.30s
1'-H6.63d16.0
2'-H6.09dd16.0, 7.0
3'-H2.45m
4'-CH₃1.07d7.0
5'-CH₃1.07d7.0
11-OH5.20s

Table 2: ¹³C NMR Data of a this compound Derivative (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
1100.2CH
2111.4CH
3158.0C
499.8C
4a159.2C
5164.2C
6a114.5C
769.8CH₂
8115.8CH
9139.8C
9-CH₃21.4CH₃
10112.9CH
11155.8C
12a108.6C
1'138.8CH
2'120.9CH
3'31.5CH
4'22.3CH₃
5'22.3CH₃
4-OCH₃55.9CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on standard practices for natural product analysis.

1. Sample Preparation

  • Isolation and Purification: Isolate this compound from the fungal culture (e.g., Penicillium or Talaromyces species) using appropriate chromatographic techniques (e.g., silica gel column chromatography, HPLC) to obtain a pure sample.

  • Sample Quantity: For optimal results, a sample amount of 1-5 mg is recommended.

  • Solvent Selection: Dissolve the purified this compound in a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for this class of compounds. The choice of solvent can affect chemical shifts, so consistency is key for data comparison.

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

2. 1D NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Instrument: 400-600 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.

  • ¹³C NMR (Carbon-13 NMR):

    • Instrument: 100-150 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Pulse Angles: Run DEPT-45, DEPT-90, and DEPT-135 experiments.

      • DEPT-45: All protonated carbons are positive.

      • DEPT-90: Only CH signals are observed.

      • DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-16 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: Calibrated for the ¹H and ¹³C ranges.

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 4-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bonds) proton-carbon (¹H-¹³C) correlations. This is crucial for connecting different spin systems and elucidating the carbon skeleton.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Optimization: The long-range coupling constant (J) is typically optimized for 8 Hz.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-64 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are in close proximity (< 5 Å), which is essential for determining the relative stereochemistry of the molecule.

    • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').

    • Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signals.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-32 per increment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key correlations used in the NMR-based structural assignment of this compound.

experimental_workflow cluster_isolation Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Extraction Extraction Fungal_Culture->Extraction Purification Purification (Chromatography) Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR_Sample NMR Sample (in deuterated solvent) Pure_this compound->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Data_Processing Data Processing (Fourier Transform, Phasing) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structure_Proposal Structure Proposal Spectral_Analysis->Structure_Proposal Stereochemistry Stereochemical Assignment Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information H1_NMR ¹H NMR (Proton environment, coupling) Proton_Spin_Systems Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR (Carbon count) Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton DEPT DEPT (CH, CH₂, CH₃ count) DEPT->Carbon_Skeleton COSY COSY (¹H-¹H connectivity) COSY->Proton_Spin_Systems HSQC HSQC (Direct ¹H-¹³C connectivity) HSQC->Carbon_Skeleton HMBC HMBC (Long-range ¹H-¹³C connectivity) HMBC->Carbon_Skeleton NOESY NOESY (Through-space ¹H-¹H proximity) Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Proton_Spin_Systems->Carbon_Skeleton key_correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) cluster_noesy NOESY Correlations (¹H-¹H, through-space) H1_prime H-1' H2_prime H-2' H1_prime->H2_prime J-coupling H3_prime H-3' H2_prime->H3_prime J-coupling H4_prime H-4' H3_prime->H4_prime J-coupling H5_prime H-5' H3_prime->H5_prime J-coupling H_Me9 9-CH₃ C9 C-9 H_Me9->C9 2J C8 C-8 H_Me9->C8 3J C10 C-10 H_Me9->C10 3J H7 H-7 H8 H-8 H7->H8 NOE H_Me9_2 9-CH₃ H8->H_Me9_2 NOE

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation for Enhanced Penicillide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions to enhance the production of penicillides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways.

Troubleshooting Guide

This guide addresses common issues encountered during penicillide fermentation experiments.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Yield - Inappropriate fermentation medium composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Contamination of the culture.- Low-producing fungal strain.- Review and optimize media components (carbon, nitrogen sources).- Monitor and control pH and temperature within the optimal ranges.- Increase aeration and/or agitation rates.- Check for microbial contamination via microscopy and plating.- Use a high-yielding strain of Penicillium or Talaromyces.[1][2]
Slow Fungal Growth - Nutrient limitation in the medium.- Incorrect inoculum size or age.- Presence of inhibitory substances.- Supplement the medium with essential nutrients.- Optimize the inoculum preparation and transfer process.- Analyze the medium for potential inhibitors.
Foaming in the Fermenter - High protein content in the medium (e.g., yeast extract, peptone).- High agitation speed.- Add an appropriate antifoaming agent.- Reduce the agitation speed while ensuring adequate mixing.
Inconsistent this compound Production Between Batches - Variability in raw material quality.- Inconsistent sterilization procedures.- Fluctuations in fermentation parameters.- Standardize the quality of all media components.- Validate and strictly follow sterilization protocols.- Implement robust process control for all critical parameters.
Degradation of this compound Product - Unstable pH during fermentation or extraction.- High temperatures during downstream processing.- Maintain a stable pH in the optimal range for this compound stability.- Keep temperatures low during all extraction and purification steps.

Frequently Asked Questions (FAQs)

1. Which fungal species are known to produce penicillides?

Penicillides are most frequently reported from species of Talaromyces and Penicillium.[1][2][3] Some documented producer species include various strains of Penicillium sp. and a significant number of Talaromyces species.[4]

2. What is a typical fermentation medium composition for this compound production?

While the exact composition can be a trade secret, a typical medium for Penicillium species includes a carbon source (like glucose or lactose), a nitrogen source (such as yeast extract, peptone, or corn steep liquor), and various mineral salts.[5] The choice of yeast extract brand can significantly influence mycotoxin production, suggesting that the specific composition of complex nitrogen sources is crucial.[6]

3. What are the optimal pH and temperature for this compound fermentation?

For many Penicillium species, the optimal temperature for growth and secondary metabolite production is around 25°C.[7] The optimal pH for growth and pigment production in some Penicillium species falls within the acidic range of 4.0 to 6.5.[8]

4. How do aeration and agitation affect this compound production?

Adequate aeration and agitation are critical for supplying dissolved oxygen to the submerged culture and ensuring uniform distribution of nutrients. Higher aeration rates and agitation speeds generally lead to increased biomass and secondary metabolite production, up to a certain point where excessive shear stress can damage the mycelia.

5. How can I quantify the amount of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of penicillides.[9] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid) and UV or mass spectrometry (MS) detection is typically used.[10]

Data on Optimal Fermentation Parameters

The following tables summarize quantitative data on optimal fermentation conditions for the production of secondary metabolites by Penicillium species, which can be used as a starting point for optimizing this compound production.

Table 1: Optimal Media Composition for Secondary Metabolite Production by Penicillium sp.

ComponentConcentration RangeNotes
Carbon Source (e.g., Glucose, Sucrose)20 - 50 g/LCan influence the onset and yield of secondary metabolism.
Nitrogen Source (e.g., Yeast Extract, Peptone)5 - 20 g/LThe specific source can significantly impact production.
Phosphate (e.g., KH2PO4)1 - 5 g/LEssential for primary metabolism and energy transfer.
Magnesium Sulfate (MgSO4·7H2O)0.5 - 1 g/LImportant cofactor for many enzymes.
Trace ElementsVariesOften included to ensure no mineral limitations.

Table 2: Optimal Physical Parameters for Fermentation

ParameterOptimal RangeNotes
Temperature24 - 30 °CSpecies and strain-dependent.
pH4.0 - 6.5Should be monitored and controlled throughout the fermentation.
Agitation Speed150 - 250 rpmDependent on fermenter geometry and scale.
Aeration Rate0.5 - 2.0 vvm (volume of air per volume of medium per minute)Crucial for maintaining dissolved oxygen levels.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general procedure for the quantification of penicillides from a fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the compounds. For example, 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by the absorbance maximum of the specific this compound, or a mass spectrometer for higher sensitivity and specificity.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Compare the peak area of the this compound in the sample to the standard curve to determine its concentration.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthetic pathway.

  • RNA Extraction:

    • Harvest fungal mycelium from the fermentation broth at different time points.

    • Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.

    • Grind the frozen mycelium to a fine powder.

    • Extract total RNA using a commercially available kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA and assess its purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design primers specific to the target genes in the this compound biosynthetic cluster and a reference gene (e.g., actin or GAPDH) for normalization.

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Penicillium

The production of secondary metabolites like penicillides in Penicillium is regulated by a complex network of signaling pathways that respond to environmental cues.

G cluster_signals Environmental Signals cluster_pathways Signaling Pathways cluster_regulators Global Regulators cluster_biosynthesis Biosynthesis cluster_product Product Carbon Source Carbon Source Nitrogen Source Nitrogen Source TOR Pathway TOR Pathway Nitrogen Source->TOR Pathway pH pH Ca2+/Calcineurin Pathway Ca2+/Calcineurin Pathway pH->Ca2+/Calcineurin Pathway Stress Stress MAPK Pathway MAPK Pathway Stress->MAPK Pathway cAMP-PKA Pathway cAMP-PKA Pathway LaeA LaeA MAPK Pathway->LaeA PacC PacC Ca2+/Calcineurin Pathway->PacC AreA AreA TOR Pathway->AreA CreA CreA This compound Biosynthetic Genes This compound Biosynthetic Genes PacC->this compound Biosynthetic Genes regulates AreA->this compound Biosynthetic Genes regulates LaeA->this compound Biosynthetic Genes activates This compound This compound

Caption: Regulatory network for secondary metabolite biosynthesis in Penicillium.

Experimental Workflow for Optimizing this compound Production

This workflow outlines the logical steps for a research project aimed at enhancing this compound yield.

G A Strain Selection (High-Yielding Penicillium/Talaromyces) B Media Optimization (Carbon, Nitrogen, etc.) A->B D Shake Flask Experiments B->D C Fermentation Parameter Optimization (pH, Temp, Aeration, Agitation) C->D E Bioreactor Scale-Up D->E F Analytical Quantification (HPLC) D->F G Gene Expression Analysis (RT-qPCR) D->G I Enhanced this compound Production E->I H Data Analysis & Interpretation F->H G->H H->C Feedback for further optimization

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Troubleshooting Low Yield in Penicillide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield issues during the extraction of penicillides from fungal biomass. The information is presented in a question-and-answer format to directly address specific problems encountered in the laboratory.

Troubleshooting Guides

Issue 1: Consistently low or no detection of penicillide in the crude extract.

Question: We are unable to detect any significant amount of this compound in our fungal extracts. What are the initial troubleshooting steps we should take?

Answer: When facing a complete lack of this compound in your extract, a systematic review of your entire workflow, from fungal culture to extraction, is necessary. Here are the primary areas to investigate:

  • Fungal Strain and Culture Conditions:

    • Strain Viability and Purity: Verify the viability and purity of your Penicillium or Talaromyces strain. Contamination can inhibit the production of secondary metabolites. It is advisable to re-streak your culture from a glycerol stock to ensure a pure starting culture.

    • Culture Medium Composition: The composition of the culture medium significantly impacts secondary metabolite production. Ensure that the medium provides the necessary precursors and does not contain repressive elements. For instance, the choice of carbon and nitrogen sources is critical.[1][2]

    • Growth Phase: Secondary metabolite production, including penicillides, is often growth-phase dependent, typically occurring during the stationary phase.[3] Harvesting the biomass too early (during the exponential growth phase) can result in little to no this compound production.

  • Extraction Protocol:

    • Cell Lysis: Inefficient disruption of the fungal cell wall will lead to poor extraction of intracellular metabolites. The robust, chitinous cell wall of fungi requires effective lysis methods.

    • Solvent Selection: The choice of extraction solvent is critical and depends on the polarity of the target this compound analogues. While ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites, methanol or a combination of solvents might be more effective for certain penicillides.[4][5]

    • Extraction Time and Temperature: Inadequate extraction time can lead to incomplete recovery. Conversely, prolonged exposure to high temperatures can degrade the target compounds.

Issue 2: this compound yield is significantly lower than expected or reported in the literature.

Question: Our extractions are yielding this compound, but at much lower concentrations than anticipated. How can we optimize our process to improve the yield?

Answer: Optimizing for a higher yield involves a multi-faceted approach focusing on both the biological production and the chemical extraction process.

Optimizing Fungal Culture Conditions:

  • Media Optimization: Systematically evaluate different media components. For example, substituting glucose with a slower-metabolized sugar like lactose can sometimes enhance secondary metabolite production by avoiding rapid biomass growth at the expense of metabolite synthesis. The concentration of key nutrients like yeast extract and sucrose can also be optimized.[6]

  • pH and Temperature: The optimal pH and temperature for fungal growth may not be the same as for secondary metabolite production. Most Penicillium species prefer slightly acidic conditions (pH 5-6) and moderate temperatures (20-30°C) for optimal growth.[7][8] It is recommended to perform small-scale experiments to determine the optimal pH and temperature for this compound production by your specific strain.

  • Aeration and Agitation: In submerged fermentation, aeration and agitation rates are critical for oxygen supply and nutrient distribution. Insufficient oxygen can limit fungal growth and metabolite production. However, excessive agitation can cause shear stress, damaging the mycelia. Optimal agitation and aeration rates need to be determined empirically for your specific fermenter setup.[9][10]

Optimizing Extraction Efficiency:

  • Solvent System: Experiment with different solvent systems. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can help to separate compounds based on their polarity and may improve the yield of the target this compound.

  • Solid-Liquid Ratio: The ratio of fungal biomass to extraction solvent can impact extraction efficiency. A low solvent volume may not be sufficient to fully extract the metabolites.

  • Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency by improving solvent penetration and cell disruption.[11]

Frequently Asked Questions (FAQs)

Q1: Which fungal genera are known to produce penicillides? A1: Penicillides are most frequently reported from species of Penicillium and Talaromyces.[12][13]

Q2: What is a typical extraction solvent for penicillides? A2: Ethyl acetate is a commonly used solvent for the extraction of a broad range of fungal secondary metabolites, including penicillides.[14] However, methanol and mixtures of solvents are also used, and the optimal choice can depend on the specific this compound derivative being targeted.[4]

Q3: At what stage of fungal growth is this compound production typically highest? A3: The production of many secondary metabolites, including penicillins and likely penicillides, is highest during the stationary phase of fungal growth, which occurs after the rapid exponential growth phase.[3]

Q4: Can culture conditions like pH and temperature significantly affect this compound yield? A4: Yes, pH and temperature are critical parameters that can dramatically influence both fungal growth and the production of secondary metabolites.[7][8][15] The optimal conditions for growth may differ from the optimal conditions for this compound production.

Q5: How can I quantify the amount of this compound in my extract? A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of penicillides in a fungal extract.[4][16][17] This technique allows for the separation and quantification of individual compounds in a complex mixture.

Data Presentation

Table 1: Influence of Culture Parameters on Secondary Metabolite Production in Penicillium sp.

ParameterCondition 1Yield/Effect 1Condition 2Yield/Effect 2Reference
Temperature 25°COptimal for growth and pigment production>30°CSignificantly reduced penicillin production[3][6]
pH 4.5Highest fungal growth6.5Highest penitrem A production[7]
Carbon Source Sucrose (21 g/L)Optimal for penicillin productionGlucoseCan cause catabolite repression[6]
Nitrogen Source Yeast Extract (3 g/L)Optimal for penicillin productionVariousAffects biomass and metabolite production[1][2]
Agitation 120 rpmOptimal for penicillin productionHigher speedsCan cause shear stress and reduce yield[6]

Table 2: Comparison of Solvents for Fungal Metabolite Extraction

SolventPolarityTarget CompoundsAdvantagesDisadvantagesReference
Ethyl Acetate MediumBroad range of secondary metabolitesGood for many fungal metabolitesCan extract significant amounts of lipids[4][14]
Methanol HighMore polar compoundsEffective for polar metabolitesMay extract a high amount of primary metabolites like sugars[4]
Acetone Medium-HighBroad range of metabolitesGood solubility for many compoundsCan also extract unwanted lipids[18]
Chloroform LowLess polar compoundsEffective for non-polar metabolitesHealth and environmental concerns[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction from Fungal Biomass
  • Harvesting Biomass: Separate the fungal mycelium from the liquid culture broth by filtration (e.g., using cheesecloth or a Büchner funnel) or centrifugation.

  • Drying (Optional but Recommended): Lyophilize (freeze-dry) the mycelial biomass to remove water, which can interfere with the extraction process.

  • Grinding: Grind the dried biomass into a fine powder to increase the surface area for extraction. This can be done using a mortar and pestle, often with liquid nitrogen to make the biomass brittle.

  • Solvent Extraction:

    • Suspend the powdered biomass in a suitable organic solvent (e.g., ethyl acetate or methanol) in a flask. A common starting ratio is 1:10 (w/v) of biomass to solvent.

    • Agitate the suspension on a shaker at room temperature for a defined period (e.g., 24-48 hours). Alternatively, use sonication for shorter extraction times.

  • Filtration and Concentration:

    • Separate the solvent extract from the biomass residue by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C to prevent degradation of the compounds.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Sample Preparation:

    • Dissolve a known amount of the crude fungal extract in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • HPLC Conditions (General Example - optimization is required):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid or TFA) and acetonitrile or methanol. A typical gradient might start with a higher percentage of water and gradually increase the organic solvent percentage over the run time.[4][12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength appropriate for penicillides (e.g., determined by UV-Vis spectroscopy of a purified standard).

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Run the standards and the sample extracts on the HPLC.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.[10]

Mandatory Visualizations

Troubleshooting_Low_Penicillide_Yield cluster_Culture Fungal Culture Issues cluster_Extraction Extraction Inefficiency cluster_Analysis Analytical Problems start Low or No this compound Yield strain Verify Strain Viability & Purity start->strain Initial Check lysis Improve Cell Lysis start->lysis Initial Check hplc_method Validate HPLC Method start->hplc_method If yield is unexpectedly zero media Optimize Culture Medium strain->media growth_phase Check Harvest Time (Growth Phase) media->growth_phase end Improved this compound Yield growth_phase->end solvent Optimize Extraction Solvent lysis->solvent conditions Adjust Extraction Time/Temp solvent->conditions conditions->end standard Check Standard Integrity hplc_method->standard standard->end

Caption: Troubleshooting workflow for low this compound yield.

Penicillide_Biosynthesis cluster_pathway Proposed this compound Biosynthetic Pathway polyketide Polyketide Precursor cyclization Cyclization & Modification Steps polyketide->cyclization Polyketide Synthase (PKS) penicillide_core This compound Core Structure cyclization->penicillide_core tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) penicillide_core->tailoring_enzymes penicillide_analogs Diverse this compound Analogs tailoring_enzymes->penicillide_analogs

Caption: Simplified proposed biosynthetic pathway of penicillides.

References

Technical Support Center: Purification of Penicillide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of penicillide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying this compound derivatives from a crude extract?

A1: The initial purification of this compound derivatives, which are often produced by Penicillium and Talaromyces species, typically involves extraction with an organic solvent followed by column chromatography.[1][2] A common extraction solvent is ethyl acetate.[2] The crude extract is then often subjected to column chromatography, frequently using silica gel, to achieve initial separation from other metabolites.[2]

Q2: Which HPLC column and mobile phase are recommended for the purification of this compound derivatives?

A2: For the purification of this compound derivatives and related depsidones, reversed-phase HPLC is a common and effective technique. A C18 column is a standard choice for the separation of these moderately nonpolar compounds. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid like formic acid (e.g., 0.1%) to improve peak shape.[2]

Q3: What are suitable crystallization solvents for obtaining high-purity this compound derivatives?

A3: While specific solvent systems for every this compound derivative are not extensively documented, a common strategy for crystallizing moderately polar organic compounds is to use a binary solvent system. This often involves dissolving the compound in a solvent in which it is more soluble (e.g., ethyl acetate or acetone) and then slowly adding a less polar solvent in which it is less soluble (an "anti-solvent," such as hexane or pentane) until turbidity is observed.[3][4] Slow cooling of this saturated solution can then promote crystal growth.

Q4: How can I improve the stability of this compound derivatives during purification?

A4: The stability of related compounds like penicillin is known to be sensitive to pH and temperature. Penicillin, for instance, is more stable under neutral to slightly acidic conditions and can degrade at higher temperatures and extreme pH values. While specific data for this compound derivatives is limited, it is advisable to conduct purification steps at controlled temperatures (e.g., 4°C or room temperature) and to avoid strongly acidic or basic conditions unless necessary for a specific separation step. The stability of depsidones, a class to which penicillides belong, is also a consideration, as they can be thermolabile in solution.

Troubleshooting Guides

HPLC Purification

Issue 1: Poor resolution or overlapping peaks of this compound derivatives.

  • Question: My HPLC chromatogram shows poor separation between my target this compound derivative and impurities. How can I improve the resolution?

  • Answer:

    • Optimize the Gradient: A shallower gradient (a slower increase in the percentage of the organic solvent, e.g., acetonitrile) can often improve the separation of closely eluting compounds.

    • Change the Mobile Phase Modifier: If you are using formic acid, switching to trifluoroacetic acid (TFA) can sometimes alter the selectivity and improve resolution.

    • Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic and moderately polar compounds.

    • Adjust the Temperature: Lowering or raising the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, sometimes leading to better separation.

Issue 2: Peak tailing of the target compound.

  • Question: The peak for my this compound derivative is showing significant tailing, making accurate quantification difficult. What is the cause and how can I fix it?

  • Answer: Peak tailing in reversed-phase HPLC can be caused by several factors:

    • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the column can cause tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of free silanol groups on the stationary phase.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as isopropanol or a high concentration of acetonitrile.

    • Mismatched Injection Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocol: Preparative HPLC of a this compound Derivative

This is a general starting protocol that should be optimized for each specific derivative.

  • Column: C18, 5 µm particle size, 10 mm ID x 250 mm length.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 80% B (linear gradient)

    • 35-40 min: 80% to 100% B

    • 40-45 min: Hold at 100% B (column wash)

    • 45-50 min: 100% to 30% B (re-equilibration)

  • Flow Rate: 4 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 100-500 µL, depending on sample concentration.

  • Sample Preparation: Dissolve the partially purified extract in a minimal amount of methanol or the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Crystallization

Issue 1: The compound oils out instead of crystallizing.

  • Question: I have dissolved my this compound derivative and added an anti-solvent, but it forms an oil instead of crystals. What should I do?

  • Answer: Oiling out occurs when the compound's solubility is too high in the solvent mixture, or the solution is supersaturated too quickly.

    • Slower Anti-solvent Addition: Add the anti-solvent much more slowly, perhaps dropwise, while vigorously stirring.

    • Lower the Temperature Gradually: After adding the anti-solvent to the point of slight turbidity, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C) and subsequently to a freezer (-20°C) over a period of days.

    • Use a Different Solvent System: Experiment with different solvent/anti-solvent combinations. For example, try dichloromethane/hexane or acetone/heptane.

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the air-liquid interface to create nucleation sites.

    • Seeding: If you have a few crystals from a previous attempt, add a single, small seed crystal to the supersaturated solution to induce crystallization.[5]

Issue 2: The resulting crystals are very small or impure.

  • Question: I managed to get crystals, but they are too small for analysis or still contain impurities. How can I improve the crystal quality and purity?

  • Answer:

    • Recrystallization: This is the most effective method for improving purity. Dissolve the impure crystals in a minimal amount of a hot "good" solvent and allow it to cool slowly. If no single solvent works, use a binary solvent system as described previously. Each crystallization step should increase the purity.

    • Slow Evaporation: Dissolve the compound in a single solvent in which it is moderately soluble. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This slow process can yield larger, higher-quality crystals.

    • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that has a small amount of a volatile "bad" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.[5]

Experimental Protocol: Crystallization of a this compound Derivative by Solvent Diffusion

  • Dissolve 10 mg of the purified this compound derivative in 0.5 mL of ethyl acetate in a small vial (e.g., a 2 mL HPLC vial).

  • Place this small vial inside a larger vial (e.g., a 20 mL scintillation vial).

  • Carefully add 2-3 mL of hexane (the anti-solvent) to the larger vial, ensuring it does not mix with the ethyl acetate solution in the inner vial.

  • Seal the larger vial and leave it undisturbed at room temperature.

  • Crystals should form in the inner vial over a period of 1 to 7 days.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification StepStarting Mass (mg)Final Mass (mg)Yield (%)Purity (%)
Crude Ethyl Acetate Extract1000100010015
Silica Gel Column Chromatography10002502560
Preparative HPLC (C18)2501204895
Crystallization (Ethyl Acetate/Hexane)1209579>99

Note: This data is for illustrative purposes to demonstrate the expected trend in yield and purity throughout a typical purification workflow.

Visualizations

Experimental_Workflow cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Final Purification & Isolation Crude_Extract Crude Fungal Extract Solvent_Partition Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Solvent_Partition Column_Chromatography Silica Gel Column Chromatography Solvent_Partition->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Compound Pure this compound Derivative Crystallization->Pure_Compound

Caption: A typical experimental workflow for the purification of this compound derivatives.

Troubleshooting_HPLC_Peak_Tailing Start Problem: Peak Tailing Observed Check_Overload Is the column overloaded? (Inject diluted sample) Start->Check_Overload Check_Mobile_Phase Is mobile phase pH appropriate? (Adjust to pH 2.5-3.5) Check_Overload->Check_Mobile_Phase No Solution_Found Problem Resolved Check_Overload->Solution_Found Yes Check_Column_Health Is the column contaminated? (Flush with strong solvent) Check_Mobile_Phase->Check_Column_Health No Check_Mobile_Phase->Solution_Found Yes Check_Solvent_Mismatch Is there an injection solvent mismatch? Check_Column_Health->Check_Solvent_Mismatch No Check_Column_Health->Solution_Found Yes Check_Solvent_Mismatch->Solution_Found Yes

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Optimizing Semi-Synthetic Penicillide Analog Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of semi-synthetic penicillide analogs, with a focus on maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of semi-synthetic this compound analogs?

A1: The primary factors influencing yield are the efficiency of the enzymatic or chemical coupling reaction and the minimization of side reactions. For enzymatic synthesis, key parameters include the choice and activity of the enzyme (commonly Penicillin G Acylase - PGA), pH, temperature, and the molar ratio of the penicillin nucleus (e.g., 6-aminopenicillanic acid, 6-APA) to the acyl donor. Undesirable hydrolysis of the acyl donor and the final product are major sources of yield loss.[1][2]

Q2: Why is my product yield unexpectedly low despite following the standard protocol?

A2: Low yields can stem from several issues. Common culprits include suboptimal pH, incorrect temperature, poor enzyme activity, or substrate degradation. It is also crucial to consider the two main side reactions in enzymatic synthesis: the hydrolysis of the activated acyl donor and the hydrolysis of the synthesized antibiotic product.[2] Verifying the calibration of your pH meter and the accuracy of your temperature control system is a good first step. Additionally, ensuring the quality and purity of your starting materials, particularly the 6-APA and the acyl donor, is essential.

Q3: Can the choice of solvent impact the reaction yield?

A3: Yes, the reaction medium is critical. While enzymatic syntheses are often performed in aqueous solutions, the addition of organic co-solvents like ethylene glycol or methanol can be beneficial.[3][4] These solvents can reduce water activity, which in turn suppresses the undesirable hydrolysis side reactions and can shift the reaction equilibrium towards synthesis, thereby improving the product yield.[3][4]

Q4: How can I minimize the hydrolysis of my product and acyl donor?

A4: Minimizing hydrolysis is key to maximizing yield. Strategies include:

  • pH Control: Maintaining an optimal, often slightly acidic pH (e.g., 5.5-6.5 for ampicillin synthesis) can favor the synthesis reaction over hydrolysis.[5]

  • High Substrate Concentrations: Using high concentrations of substrates can reduce the relative concentration of water, decreasing the likelihood of hydrolytic side reactions.[3]

  • Reactive Crystallization: This technique involves carrying out the reaction under conditions where the product crystallizes as it is formed. This continuous removal of the product from the solution prevents its enzymatic hydrolysis and pulls the reaction equilibrium towards product formation, significantly improving selectivity and yield.[1][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of 6-APA Inactive or inhibited enzyme (PGA).- Verify enzyme activity using a standard assay. - Ensure no inhibitory compounds are present in the reaction mixture. - Optimize enzyme concentration.
Suboptimal pH of the reaction buffer.- Calibrate pH meter and prepare fresh buffer. - Monitor and adjust pH throughout the reaction, as the synthesis of this compound analogs can cause pH shifts.[1]
Incorrect reaction temperature.- Verify the temperature of the reaction vessel with a calibrated thermometer. - Optimize temperature for the specific enzyme being used.
High Levels of Hydrolyzed Acyl Donor High water activity in the reaction medium.- Consider adding organic co-solvents like methanol or ethylene glycol to reduce water activity.[3][4] - Increase the concentration of the reactants (6-APA and acyl donor).[3]
pH is too high, favoring hydrolysis.- Lower the pH of the reaction medium. The optimal pH for synthesis is often lower than for hydrolysis.[5]
Product Degradation Observed in HPLC Secondary hydrolysis of the synthesized this compound analog.- Implement in situ product removal techniques like reactive crystallization to protect the product from enzymatic degradation.[1][6] - Stop the reaction at the point of maximum yield before significant product hydrolysis occurs.
Instability of the β-lactam ring.- Ensure the pH of the reaction and downstream processing steps is maintained within a stable range for the specific penicillin analog. - Keep samples and products at low temperatures.
Difficulty in Product Purification Precipitation of by-products along with the desired product.- Optimize substrate concentrations to avoid excessive precipitation of unreacted acyl donor or its hydrolyzed form.[4] - Adjust the pH during crystallization to selectively precipitate the product.
Inefficient extraction from the reaction mixture.- Explore adsorption-based recovery methods using resins, which can offer higher recovery yields compared to conventional solvent extraction.[7]

Quantitative Data on Yield Improvement Strategies

The following tables summarize quantitative data from various studies on improving the yield of semi-synthetic penicillins.

Table 1: Effect of Substrate Ratio and pH on Ampicillin Yield

6-APA:PGME RatiopHConversion Percentage (%)Reference
1:37.088 (free enzyme)[5]
1:37.084 (immobilized enzyme)[5]
1:36.0Significantly higher than at pH 7 for immobilized enzyme[5]

PGME: Phenylglycine methyl ester

Table 2: Impact of Reaction Strategy on Yield and Selectivity

StrategyProductYield ImprovementKey BenefitReference
Reactive CrystallizationAmpicillin50% improvement in selectivityDecreased rate of enzymatic ampicillin hydrolysis[1][6]
One-Pot Reaction with Zn2+ ComplexationAmoxicillin71.5% final yieldStreamlined process[4]
Addition of Organic SolventsAmpicillinIncreased yieldsReduced water activity, suppressing hydrolysis[3][4]
High Substrate ConcentrationsCephalexin99% yield (at 200mM nucleus and 600mM acyl donor)Favors synthesis over hydrolysis[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ampicillin

This protocol describes a general method for the enzymatic synthesis of ampicillin using immobilized Penicillin G Acylase (PGA).

Materials:

  • Immobilized Penicillin G Acylase (PGA)

  • 6-aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester (PGME)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Hydrochloric acid (2N)

  • Magnetic stirrer and stir bar

  • pH meter

  • Thermostatically controlled reaction vessel

Procedure:

  • Prepare a reaction mixture in the vessel containing 50 mM 6-APA and 150 mM PGME in 0.1 M phosphate buffer at pH 6.5.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the immobilized PGA (e.g., 6 U/ml).

  • Maintain a constant pH of 6.5 throughout the reaction by the controlled addition of 2N HCl using a pH stat or manual titration.

  • Take samples at regular intervals for analysis. To stop the reaction in the sample, immediately separate the immobilized enzyme from the solution (e.g., using a magnet if the enzyme is on magnetic beads, or by rapid filtration/centrifugation).

  • Analyze the concentration of 6-APA, PGME, ampicillin, and the hydrolyzed by-product (phenylglycine) by High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Analysis of Ampicillin Synthesis

This protocol provides a method for quantifying the components of the ampicillin synthesis reaction.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 4 µm)

Mobile Phase:

  • A suitable mobile phase for separating ampicillin, 6-APA, and PGME. This often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized.

Procedure:

  • Prepare standards of known concentrations for 6-APA, PGME, ampicillin, and phenylglycine in the mobile phase or an appropriate solvent.

  • Filter the reaction samples through a 0.45 µm filter before injection.

  • Set the UV detector to an appropriate wavelength for detecting all components (e.g., 220 nm).[5]

  • Inject the standards and samples onto the HPLC column.

  • Develop a calibration curve for each compound by plotting peak area against concentration for the standards.

  • Quantify the concentration of each component in the reaction samples by comparing their peak areas to the calibration curves.

Visualizations

Enzymatic_Synthesis_Pathway 6-APA 6-Aminopenicillanic Acid (6-APA) Ampicillin Ampicillin (Desired Product) PGME Phenylglycine Methyl Ester (PGME) Acyl-Enzyme Acyl-Enzyme Intermediate PGME->Acyl-Enzyme Acylation of PGA Acyl-Enzyme->Ampicillin Nucleophilic attack by 6-APA (Synthesis) PG Phenylglycine (Hydrolysis By-product) Acyl-Enzyme->PG Hydrolysis of Intermediate (Side Reaction 1) Ampicillin_Hydrolysis Hydrolyzed Ampicillin (6-APA + PG) Ampicillin->Ampicillin_Hydrolysis

Caption: Enzymatic synthesis of Ampicillin showing desired and side reactions.

Experimental_Workflow start Start: Reaction Setup prep Prepare Reaction Mixture (6-APA, PGME, Buffer) start->prep reaction Initiate Reaction (Add Immobilized PGA) prep->reaction control Maintain Constant pH and Temperature reaction->control sampling Withdraw Samples at Intervals control->sampling Throughout reaction analysis HPLC Analysis (Quantify Components) sampling->analysis data Data Processing (Calculate Yield and Conversion) analysis->data end End: Optimized Protocol data->end

Caption: General experimental workflow for optimizing enzymatic synthesis.

Troubleshooting_Logic start Low Product Yield check_conversion Is 6-APA conversion low? start->check_conversion check_hydrolysis Are hydrolysis by-products high? start->check_hydrolysis enzyme_issue Check Enzyme Activity & Reaction Conditions (pH, Temp) check_conversion->enzyme_issue Yes hydrolysis_issue High Water Activity or Suboptimal pH? check_hydrolysis->hydrolysis_issue Yes solution_enzyme Optimize enzyme concentration, pH, and temperature. enzyme_issue->solution_enzyme product_degradation Is product being hydrolyzed after formation? hydrolysis_issue->product_degradation No solution_hydrolysis Add co-solvents. Increase substrate conc. Adjust pH. hydrolysis_issue->solution_hydrolysis Yes solution_degradation Implement in situ product removal (e.g., Reactive Crystallization). product_degradation->solution_degradation Yes

References

Technical Support Center: Troubleshooting Interference in Penicillide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during penicillide cytotoxicity assays.

I. Troubleshooting Guides

This section offers a structured approach to identifying and resolving common problems in your experiments.

Issue: High Background Signal in Control Wells (No Cells or Vehicle-Treated Cells)

High background can mask the true cytotoxic effect of your this compound compounds. Follow this workflow to diagnose and resolve the issue.

high_background start High Background in Control Wells substance_interference Potential this compound Interference? start->substance_interference media_interference Media Component Interference? substance_interference->media_interference No check_absorbance Run this compound-only control (no cells, no dye). Does it have high absorbance? substance_interference->check_absorbance Yes contamination Contamination? media_interference->contamination No check_media_dye Run media + dye control (no cells). Is there a color change? media_interference->check_media_dye Yes check_microscope Check cultures under microscope. contamination->check_microscope Yes check_redox Run this compound + dye control (no cells). Is there a color change? check_absorbance->check_redox No solution_absorbance Solution: Subtract compound background absorbance from all readings. check_absorbance->solution_absorbance Yes check_redox->media_interference No solution_redox Solution: this compound is directly reducing the dye. Consider alternative assay (e.g., LDH). check_redox->solution_redox Yes check_media_dye->contamination No solution_media_dye Solution: Media components (e.g., phenol red, high glucose) are interfering. Use phenol red-free media or a different assay. check_media_dye->solution_media_dye Yes solution_contamination Solution: Discard cultures and reagents. Use fresh, sterile materials. check_microscope->solution_contamination Yes, contamination a present

Troubleshooting high background signal.
Issue: Inconsistent or Non-Reproducible Results

inconsistent_results start Inconsistent Results cell_health Consistent Cell Health & Density? start->cell_health pipetting Consistent Pipetting? cell_health->pipetting Yes check_passage Are cells within optimal passage number? Is seeding density uniform? cell_health->check_passage No reagent_prep Consistent Reagent Preparation? pipetting->reagent_prep Yes check_technique Are you using calibrated pipettes? Is mixing thorough but gentle? pipetting->check_technique No check_reagents Are reagents prepared fresh? Are they stored correctly? reagent_prep->check_reagents No solution_passage Solution: Use cells from a consistent passage number. Optimize and standardize seeding protocol. check_passage->solution_passage solution_technique Solution: Calibrate pipettes. Standardize mixing technique and duration. check_technique->solution_technique solution_reagents Solution: Prepare reagents fresh for each experiment. Follow storage recommendations. check_reagents->solution_reagents

Troubleshooting inconsistent results.

II. Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to increase the signal in my MTT/XTT/Resazurin assay, suggesting increased cell viability, but microscopy shows cell death. What could be the cause?

A1: This is a classic example of assay interference and can be attributed to a few factors:

  • Direct Reduction of the Tetrazolium Salt: Some this compound compounds may have reducing properties that can directly convert the tetrazolium salt (e.g., MTT, XTT) or resazurin to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal.

  • Altered Cellular Metabolism: The this compound might be inducing a state of cellular stress that increases metabolic activity in the remaining viable cells, leading to an overestimation of their number.

  • Precipitation of the Compound: If the this compound precipitates in the culture medium, it can interfere with the optical reading of the assay.

To troubleshoot this:

  • Run a control plate with your this compound compound in cell-free media with the assay reagent. If a color change occurs, your compound is directly reducing the dye.

  • Consider using a cytotoxicity assay that is not based on metabolic activity, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Visually inspect the wells for any precipitation of your compound.

Q2: I'm seeing a high level of LDH release in my untreated control wells. What should I do?

A2: High spontaneous LDH release can be due to several factors:

  • Poor Cell Health: The cells may be unhealthy due to over-confluency, high passage number, or suboptimal culture conditions.

  • Harsh Pipetting: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell lysis.

  • Serum in the Medium: Serum contains endogenous LDH, which can contribute to the background signal.

To address this:

  • Ensure your cells are healthy and in the logarithmic growth phase.

  • Handle cells gently during all pipetting steps.

  • Use a serum-free medium for the assay period or measure the background LDH level in your medium and subtract it from all readings.

Q3: Can the color of my this compound compound interfere with the assay readout?

A3: Yes, if your this compound compound has a color that absorbs light near the wavelength used for the assay readout (e.g., ~570 nm for MTT, ~490 nm for LDH), it can cause interference. Some Penicillium species are known to produce pigments with absorbance peaks in the UV-Visible spectrum.

To check for this:

  • Measure the absorbance spectrum of your this compound compound in the assay medium.

  • If there is significant overlap, you should run a parallel set of wells with the compound but without cells and subtract this background absorbance from your experimental wells.

Q4: How do I distinguish between a cytotoxic and a cytostatic effect of my this compound?

A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.

  • Cytotoxicity assays like LDH release directly measure cell death.

  • Metabolic assays like MTT measure the number of viable, metabolically active cells. A decrease in signal can indicate either cytotoxicity or cytostasis.

To differentiate, you can:

  • Perform a cell count at the beginning and end of the treatment period. A cytotoxic compound will result in a lower cell number than the initial seeding density, while a cytostatic compound will result in a cell number similar to the initial density.

  • Use a live/dead staining method and visualize the cells with a microscope or flow cytometer.

III. Quantitative Data on this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound and related compounds against different cancer cell lines. This data is compiled from multiple studies and should be used for comparative purposes. Experimental conditions can significantly influence IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHCT-116Colon Carcinoma15.1[1]
This compoundHep G2Hepatocellular Carcinoma38.95[1]
This compoundKBEpidermoid Carcinoma52.5[1]
This compoundMCF-7Breast Cancer16.4[1]
This compoundNIH 3T3Mouse Embryonic Fibroblast41.21[1]
This compoundVeroMonkey Kidney Epithelial32.57[1]
Peniquinone AMCF-7Breast Cancer9.01 - 14.59[2]
Peniquinone AU87Glioblastoma9.01 - 14.59[2]
Peniquinone APC-3Prostate Cancer9.01 - 14.59[2]
Dicitrinone FA549Lung Cancer6.7 - 29.6 µg/mL[2]
Dicitrinone FMCF-7Breast Cancer6.7 - 29.6 µg/mL[2]
Dicitrinone FMDA-MB-231Breast Cancer6.7 - 29.6 µg/mL[2]
Dicitrinone FHeLaCervical Cancer6.7 - 29.6 µg/mL[2]
Dicitrinone FAGSGastric Cancer6.7 - 29.6 µg/mL[2]

IV. Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of the this compound compound and appropriate controls (vehicle, positive control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (490 nm)

Procedure:

  • Seed cells in a 96-well plate and treat with this compound compounds as described for the MTT assay.

  • Set up controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Resazurin (alamarBlue) Assay

This is a fluorescence-based assay that measures cell viability through the reduction of resazurin to the fluorescent resorufin.

Materials:

  • Resazurin solution

  • 96-well black-walled, clear-bottom plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Seed and treat cells in a 96-well black-walled plate as described for the MTT assay.

  • Add resazurin solution to each well to a final concentration of 10% of the culture volume.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

V. This compound-Induced Signaling Pathways

Understanding the mechanism of action of penicillides can help in interpreting cytotoxicity data and troubleshooting experiments.

This compound-Induced Apoptosis Pathway

Many this compound compounds induce apoptosis in cancer cells. This diagram illustrates a potential signaling cascade.

apoptosis_pathway This compound This compound er_stress ER Stress This compound->er_stress fasl FasL Upregulation This compound->fasl pi3k_akt PI3K/Akt Pathway (Inhibition) This compound->pi3k_akt mapk MAPK Pathway (Activation) This compound->mapk chop CHOP Upregulation er_stress->chop caspase8 Caspase-8 Activation fasl->caspase8 bad Bad Activation pi3k_akt->bad bax Bax/Bak Activation mapk->bax chop->bax caspase3 Caspase-3 Activation caspase8->caspase3 bad->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound-induced apoptosis signaling.

This pathway highlights that penicillides can induce apoptosis through multiple mechanisms, including the induction of endoplasmic reticulum (ER) stress, upregulation of death ligands like FasL, inhibition of survival pathways such as PI3K/Akt, and activation of stress-related MAPK pathways. These upstream events converge on the activation of effector caspases, leading to programmed cell death.

References

optimizing culture media for maximizing penicillide biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture media for maximizing the biosynthesis of penicillides from Penicillium and Talaromyces species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are penicillides?

A1: Penicillides are a class of bioactive secondary metabolites produced by fungi, most notably from the Penicillium and Talaromyces genera.[1] They are structurally classified as depsidones, characterized by a unique eight-membered heterocyclic ring. Unlike penicillin, which is a β-lactam antibiotic, penicillides are polyketides and possess a different range of biological activities.

Q2: Which fungal species are known to produce penicillides?

A2: Penicillides have been isolated from various species, with a significant number originating from endophytic fungi. Key producers include species within Talaromyces and Penicillium.[1] It's important to note that due to recent taxonomic revisions, some strains previously identified as Penicillium may now be classified as Talaromyces.[1]

Q3: What are the primary factors influencing the yield of penicillide biosynthesis?

A3: The production of fungal secondary metabolites like penicillides is highly sensitive to environmental and nutritional factors. The key parameters to control include culture medium composition (carbon and nitrogen sources, C/N ratio, minerals), pH, temperature, aeration (dissolved oxygen), and agitation.[2][3][4] The growth phase of the fungus is also critical, as secondary metabolite production is often initiated during the stationary phase.

Q4: What is the general biosynthetic pathway for penicillides?

A4: Penicillides are polyketides, synthesized by large, multi-domain enzymes called Polyketide Synthases (PKSs).[5][6] The biosynthesis involves the condensation of short-chain carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions (e.g., hydroxylation, methylation), to form the final depsidone structure. Some this compound-related compounds are synthesized by hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzymes.[7][8]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound production.

Issue 1: Low or No this compound Yield

Possible Cause Troubleshooting Suggestion
Inappropriate Culture Medium The carbon and nitrogen sources, their concentrations, and the C/N ratio are critical. Systematically test different sources (see Table 1). Complex media like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) can be a good starting point before moving to a defined synthetic medium for optimization.[4][9]
Suboptimal pH The pH of the medium can significantly affect enzyme activity and nutrient uptake. Monitor and control the pH throughout the fermentation. The optimal pH for secondary metabolite production is often between 5.0 and 7.0 but should be determined empirically for your specific strain.[10][11]
Incorrect Temperature Fungal growth and secondary metabolism have different optimal temperatures. An initial temperature favoring biomass growth might need to be shifted to a lower temperature to enhance secondary metabolite production.[12] A common range to test is 20-28°C.[10]
Poor Aeration/Agitation Insufficient dissolved oxygen (DO) is a common limiting factor. Optimize the agitation speed and aeration rate to ensure DO levels are maintained, especially during the high-density growth phase. Note that excessive shear stress from high agitation can damage mycelia.
Incorrect Growth Phase for Induction This compound production is a secondary metabolic process, often triggered by nutrient limitation or other stress factors as the culture enters the stationary phase. Ensure your fermentation runs long enough to reach this phase.
Strain Instability Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. Return to a cryopreserved stock culture or re-isolate the producing strain.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Cause Troubleshooting Suggestion
Inoculum Variability The age, concentration, and physiological state of the inoculum are crucial for reproducible fermentations. Standardize your inoculum preparation protocol, including the age of the spore suspension or mycelial culture and the inoculum size (e.g., 5-10% v/v).[10]
Inconsistent Media Preparation Minor variations in media components, especially in complex media like corn steep liquor or yeast extract, can lead to significant differences in yield. Use high-quality reagents and prepare media consistently. For optimization, switch to a defined medium.
Fluctuations in Physical Parameters Ensure that temperature, pH, and dissolved oxygen probes are calibrated correctly and that the control systems are functioning properly to maintain consistent conditions in the fermenter.

Below is a logical workflow to troubleshoot low this compound yield.

Penicillide_Biosynthesis Generalized Polyketide Synthase (PKS) Pathway for this compound AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) - KS, AT, ACP domains - Iterative Condensation AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Chain Elongation Tailoring Tailoring Enzymes - Cyclases - Oxygenases - Methyltransferases Polyketide->Tailoring Cyclization & Modifications This compound Final this compound Structure Tailoring->this compound ExperimentalWorkflow Experimental Workflow for this compound Production & Analysis Strain 1. Strain Activation (From cryostock to PDA plate) Inoculum 2. Inoculum Preparation (Spore suspension) Strain->Inoculum Fermentation 3. Fermentation (Shake flask or bioreactor) Inoculum->Fermentation Sampling 4. Sampling & Harvest (Time-course analysis) Fermentation->Sampling Extraction 5. Metabolite Extraction (Liquid-liquid extraction) Sampling->Extraction Analysis 6. Quantification (HPLC / LC-MS) Extraction->Analysis Data 7. Data Analysis (Yield calculation, optimization) Analysis->Data

References

Validation & Comparative

A Researcher's Guide to Validating the Antibacterial Activity of New Penicillide Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive framework for evaluating the antibacterial potential of novel penicillide compounds. It provides standardized experimental protocols and comparative data to facilitate objective assessment against established alternatives.

The emergence of antibiotic-resistant pathogens necessitates the discovery and validation of new antimicrobial agents. Penicillides, a class of fungal secondary metabolites, have shown promise as a source of novel antibacterial compounds. This guide outlines a systematic approach to validate the antibacterial activity of new this compound isolates, ensuring reproducible and comparable results.

Comparative Antibacterial Activity of this compound Isolates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound and related compounds against common Gram-positive and Gram-negative bacteria. This data provides a benchmark for evaluating the potency of new isolates.

CompoundTest OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus ATCC 25923100[1]
This compoundStaphylococcus aureus (Methicillin-Resistant)0.78[2]
Purpactin AEscherichia coli4[2]
Secothis compound ANot SpecifiedNot Specified
Secothis compound BNot SpecifiedNot Specified
Penicillenol HStaphylococcus aureus2.5[3]
Penibenzophenone CStaphylococcus aureus (Methicillin-Resistant)3.12[3]
Mycophenolic Acid Derivative 1Escherichia coli ATCC 2592250[4]
Mycophenolic Acid Derivative 2Escherichia coli ATCC 2592250[4]
Mycophenolic Acid Derivative 3Escherichia coli ATCC 2592250[4]
Positive Control
Penicillin GStaphylococcus aureus ATCC 259230.4 - 31.25[5][6]
VancomycinStaphylococcus aureus0.25 - 1[7]
CiprofloxacinEscherichia coli>60% inhibition at 12.5 µM[8]

Experimental Workflow for Antibacterial Activity Validation

The following diagram illustrates a standardized workflow for the initial screening and quantitative assessment of the antibacterial activity of new this compound isolates.

experimental_workflow isolate New this compound Isolate stock Prepare Stock Solution (e.g., in DMSO) isolate->stock disk_diffusion Disk Diffusion Assay stock->disk_diffusion broth_dilution Broth Microdilution Assay stock->broth_dilution bacterial_strains Bacterial Strains (e.g., S. aureus, E. coli) inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) bacterial_strains->inoculum inoculum->disk_diffusion inoculum->broth_dilution measure_zones Measure Zones of Inhibition (mm) disk_diffusion->measure_zones measure_zones->broth_dilution Active Isolates determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic compare_data Compare MIC values with known antibiotics and other penicillides determine_mic->compare_data

Caption: A streamlined workflow for validating the antibacterial activity of new this compound isolates.

Detailed Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method is a preliminary screening tool to assess the antibacterial activity of the new isolates.[9][10]

a. Inoculum Preparation:

  • From a pure culture, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.

b. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times against the inside wall of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]

c. Application of Disks:

  • Prepare sterile filter paper disks (6 mm in diameter).

  • Impregnate the disks with a known concentration of the new this compound isolate solution. A common starting concentration is 10-30 µg per disk.

  • Aseptically place the impregnated disks on the inoculated agar surface. Ensure the disks are in firm contact with the agar.

  • Place disks far enough apart to prevent overlapping of the inhibition zones.

  • Include a positive control disk (e.g., a standard antibiotic like penicillin) and a negative control disk (impregnated with the solvent used to dissolve the isolate, e.g., DMSO).

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11]

  • The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][12]

a. Preparation of Reagents:

  • New this compound Isolate: Prepare a stock solution of the isolate in a suitable solvent (e.g., DMSO). Further dilutions are made in Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Assay Procedure:

  • Use a sterile 96-well microtiter plate.

  • Add 100 µL of MHB to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • This will result in a range of decreasing concentrations of the this compound isolate across the wells.

  • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (wells with bacteria and MHB, but no antimicrobial agent) and a negative control (wells with MHB only).

c. Incubation and Interpretation:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound isolate at which there is no visible growth.[12]

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

By following these standardized protocols, researchers can generate reliable and comparable data on the antibacterial activity of new this compound isolates, paving the way for the development of novel and effective antimicrobial drugs.

References

Penicillide vs. Penicillin: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct modes of action of two fungal-derived compounds, penicillide and penicillin, reveals fundamental differences in their chemical structures, biosynthetic origins, and biological targets. While penicillin is a classic antibiotic that disrupts bacterial cell wall synthesis, this compound represents a structurally different class of fungal metabolites with a broader, less defined range of biological activities.

This guide provides a comparative overview of the mechanisms of action of this compound and penicillin, supported by available experimental data, detailed methodologies for key experiments, and visual representations of their operational pathways.

At a Glance: Key Differences

FeatureThis compoundPenicillin
Chemical Class Dibenzo[b,g][1][2]dioxocin-5-oneβ-lactam antibiotic
Biosynthetic Pathway Polyketide pathwayNon-ribosomal peptide synthesis
Primary Mechanism Varied; includes antifungal, antifouling, antiplasmodial, and cytotoxic activities. Antibacterial mechanism not fully elucidated.Inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
Primary Target Not definitively established; likely multiple targets depending on the specific activity.DD-transpeptidase (a type of PBP).
Spectrum of Activity Broad, but generally requires higher concentrations for antibacterial effects.Primarily effective against Gram-positive bacteria.

Penicillin: The Architect of Bacterial Cell Wall Disruption

The mechanism of action for penicillin is well-established and serves as a cornerstone of antibiotic pharmacology. It functions by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell.[1][2][3][4][5]

The Signaling Pathway of Penicillin Action

The process begins with penicillin's structural mimicry of the D-alanyl-D-alanine terminal of the peptidoglycan precursor.[6][7] This allows it to bind to the active site of penicillin-binding proteins (PBPs), particularly DD-transpeptidase.[1][5][8] This irreversible binding inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.[1][3][9] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2]

cluster_bacterium Bacterial Cell cluster_penicillin_action Penicillin Intervention Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PBP Penicillin-Binding Protein (DD-transpeptidase) Peptidoglycan_Precursor->PBP Binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Catalyzes cross-linking Inactive_PBP Inactive PBP Cell_Lysis Cell Lysis (Bacterial Death) Penicillin Penicillin Penicillin->PBP Irreversibly binds to (Structural Mimicry) Inactive_PBP->Cell_Lysis Leads to

Mechanism of Action of Penicillin.

This compound: A Multifaceted Molecule with Diverse Activities

In contrast to the targeted action of penicillin, this compound, a secondary metabolite produced by Penicillium and Talaromyces species, exhibits a broader range of biological effects.[10] Its chemical structure, featuring a dibenzo[b,g][1][2]dioxocin-5-one core, is fundamentally different from the β-lactam ring of penicillin.[10] This structural divergence strongly suggests a different mechanism of action.

Information on the precise molecular targets of this compound is limited. However, studies have reported various bioactivities, including:

  • Antibacterial Activity: this compound has shown inhibitory effects against certain bacteria, though often at higher concentrations than penicillin. For instance, it has a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Clostridium perfringens and 64 µg/mL against Escherichia coli.[10]

  • Antifungal Activity: It has demonstrated effectiveness against the opportunistic pathogenic yeast Cryptococcus neoformans, albeit at high concentrations.[10]

  • Antifouling Properties: this compound has shown activity against the barnacle Balanus amphitrite.[10]

  • Antiplasmodial Effects: Purpactin A, a related compound, has shown antiplasmodial activity.[10]

  • Cytotoxic Activity: Variable results have been observed in cytotoxicity assays against different cell lines, including Hep G2 (hepatocellular carcinoma), KB (epidermoid carcinoma), and Vero (kidney epithelium) cells.[10]

The diverse range of activities suggests that this compound may interact with multiple cellular targets, a characteristic that distinguishes it from the highly specific action of penicillin.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the activities of antimicrobial compounds like penicillin and this compound.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

Prepare_Serial_Dilutions Prepare serial dilutions of the test compound (e.g., this compound or penicillin) in microtiter plate wells. Inoculate_with_Bacteria Inoculate each well with a standardized bacterial suspension. Prepare_Serial_Dilutions->Inoculate_with_Bacteria Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). Inoculate_with_Bacteria->Incubate Observe_Growth Visually inspect the wells for turbidity (bacterial growth). Incubate->Observe_Growth Determine_MIC The MIC is the lowest concentration with no visible growth. Observe_Growth->Determine_MIC

Workflow for MIC Assay.
Penicillinase (β-Lactamase) Assay

This assay is specific for β-lactam antibiotics like penicillin and determines their susceptibility to degradation by β-lactamase enzymes.

Methodology:

  • Preparation of Reagents: A solution of the β-lactam antibiotic (e.g., penicillin) and a solution containing β-lactamase are prepared.

  • Reaction: The antibiotic and enzyme solutions are mixed and incubated.

  • Detection of Degradation: The degradation of the β-lactam ring can be monitored by various methods, such as:

    • Iodometric Assay: The penicilloic acid, the product of penicillin hydrolysis, does not react with iodine, while penicillin does. A decrease in iodine consumption indicates penicillin degradation.

    • Chromogenic Substrates: Using a chromogenic cephalosporin (e.g., nitrocefin) that changes color upon hydrolysis by β-lactamase. The presence of a competing β-lactam antibiotic will slow the color change.

  • Quantification: The rate of degradation can be quantified spectrophotometrically.

Conclusion

This compound and penicillin, despite both being fungal metabolites, operate through fundamentally different mechanisms of action. Penicillin's well-defined role as an inhibitor of bacterial cell wall synthesis has made it a life-saving antibiotic. In contrast, this compound exhibits a broader spectrum of biological activities, suggesting multiple, less specific cellular targets. Further research is necessary to fully elucidate the molecular mechanisms underlying the diverse effects of this compound and to explore its potential therapeutic applications. This comparative guide highlights the critical importance of understanding the distinct modes of action of antimicrobial compounds for effective drug development and application in research and clinical settings.

References

Confirming the Molecular Target of a Novel Penicillide Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for identifying and confirming the molecular target of a novel penicillide compound. It outlines established experimental approaches, presents comparative data for the known bioactivities of this compound, and offers detailed protocols for key validation experiments.

Overview of this compound and its Known Biological Activities

This compound is a fungal metabolite first isolated from Penicillium species.[1] Unlike its namesake, penicillin, which inhibits bacterial cell wall synthesis, this compound possesses a distinct chemical structure and a different spectrum of biological activities. It has been identified as an inhibitor of several mammalian proteins, suggesting its potential as a lead compound for various therapeutic areas.

The known molecular targets of this compound and the corresponding inhibitory concentrations are summarized in the table below. This data provides a baseline for comparing the activity of a novel this compound analog.

Target ProteinCompoundIC50 ValueSource Organism of Target
Acyl-CoA:cholesterol acyltransferase (ACAT)This compound22.9 µMRabbit liver microsomes
Calpain 2 (m-calpain)This compound7.1 µMNot specified
Oxytocin ReceptorThis compound67 µMNot specified

Data sourced from commercially available technical data sheets and literature reviews.[1][2]

Experimental Strategies for Molecular Target Identification

The identification of a drug's molecular target is a critical step in drug discovery. Two primary strategies are employed for this purpose: chemical probe-based methods and label-free methods.

Chemical Probe-Based Approaches

These methods utilize a modified version of the compound of interest (a "probe") to isolate its binding partners from a complex biological sample, such as a cell lysate.

  • Affinity Chromatography: In this technique, the this compound compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the this compound are "captured" and can be subsequently eluted and identified by mass spectrometry.

Label-Free Approaches

These methods do not require modification of the compound and instead rely on detecting the physical or thermal changes in a protein upon ligand binding.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more stable to heat denaturation when it is bound to a ligand. Intact cells or cell lysates are treated with the this compound compound and then heated to various temperatures. The soluble protein fraction at each temperature is analyzed by techniques like Western blotting or mass spectrometry to identify proteins that show increased thermal stability in the presence of the compound.

Comparative Experimental Protocols

This section provides detailed methodologies for key experiments to confirm the molecular target of a novel this compound compound.

In Vitro Enzyme Inhibition Assay

This assay is used to quantify the inhibitory potency of a compound against a purified enzyme.

Objective: To determine the IC50 value of a novel this compound compound against a putative target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Novel this compound compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dissolve the novel this compound compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a series of dilutions of the compound in assay buffer.

    • Prepare a solution of the substrate in assay buffer.

    • Prepare a solution of the enzyme in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add a small volume of the this compound compound dilution (or solvent control).

    • Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Affinity Chromatography for Target Pull-Down

This method is used to identify the binding partners of a compound from a complex protein mixture.

Objective: To isolate and identify proteins that directly bind to a novel this compound compound.

Materials:

  • Novel this compound compound with a reactive group for immobilization

  • Activated chromatography resin (e.g., NHS-activated sepharose)

  • Cell lysate from a relevant cell line or tissue

  • Wash buffers

  • Elution buffers (e.g., high salt, low pH, or a solution of the free compound)

  • Equipment for mass spectrometry-based protein identification

Protocol:

  • Immobilization of the Compound:

    • Covalently couple the this compound compound to the activated resin according to the manufacturer's instructions.

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Affinity Purification:

    • Equilibrate the this compound-coupled resin with a binding buffer.

    • Incubate the resin with the cell lysate to allow for protein binding.

    • Wash the resin with a series of wash buffers of increasing stringency to remove non-specific binders.

  • Elution and Identification:

    • Elute the specifically bound proteins from the resin using an appropriate elution buffer.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands of interest and identify the proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular context.

Objective: To demonstrate that the novel this compound compound binds to its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Novel this compound compound

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Centrifuge

  • Equipment for protein detection (e.g., Western blot apparatus or mass spectrometer)

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the novel this compound compound or a vehicle control for a specified time.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody specific to the target protein or by quantitative mass spectrometry.

  • Data Analysis:

    • Quantify the amount of soluble target protein at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_for_Target_Identification cluster_Discovery Discovery Phase cluster_Validation Validation Phase Novel this compound Compound Novel this compound Compound Affinity Chromatography Affinity Chromatography Novel this compound Compound->Affinity Chromatography Cell Lysate Cell Lysate Cell Lysate->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins Putative Targets Putative Targets Mass Spectrometry->Putative Targets Protein ID In Vitro Assay In Vitro Assay Putative Targets->In Vitro Assay Test Inhibition CETSA CETSA Putative Targets->CETSA Confirm Engagement Confirmed Target Confirmed Target In Vitro Assay->Confirmed Target CETSA->Confirmed Target

Caption: A general workflow for identifying and validating the molecular target of a novel compound.

Enzyme_Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Add Enzyme Add Enzyme Serial Dilution of this compound->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Reaction Rate Measure Reaction Rate Add Substrate->Measure Reaction Rate Calculate IC50 Calculate IC50 Measure Reaction Rate->Calculate IC50 CETSA_Workflow Treat Cells with this compound Treat Cells with this compound Heat Shock at Different Temps Heat Shock at Different Temps Treat Cells with this compound->Heat Shock at Different Temps Cell Lysis Cell Lysis Heat Shock at Different Temps->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Analyze Soluble Protein Analyze Soluble Protein Collect Supernatant->Analyze Soluble Protein Generate Melting Curve Generate Melting Curve Analyze Soluble Protein->Generate Melting Curve

References

Cross-Resistance of Penicillide Analogs in Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Penicillides, a class of fungal metabolites, and their synthetic analogs have emerged as potential candidates. This guide provides a comparative analysis of the performance of penicillide analogs against resistant bacterial strains, supported by experimental data and detailed methodologies.

Performance of this compound Analogs Against Resistant Bacteria

Recent studies have investigated the efficacy of this compound and its analogs against various bacterial strains, including those resistant to conventional antibiotics. The data, while not exhaustive, suggests that these compounds exhibit moderate to promising antibacterial activity.

A key metabolite, This compound , has demonstrated notable activity against a methicillin and oxacillin-resistant Staphylococcus aureus (MRSA) strain, with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL[1]. This indicates a potential for this compound to be effective where traditional beta-lactam antibiotics fail.

In a study focused on the synthesis of novel penicillin analogs , several derivatives showed significant antibacterial potential. Two compounds, designated as 4c and 4e , exhibited excellent zone of inhibition against Escherichia coli and Staphylococcus aureus when compared to the standard antibiotic, amoxicillin[2][3][4]. Specifically, compound 4e demonstrated activity comparable to amoxicillin against S. aureus[2][3][4]. Another class of related fungal metabolites, penicillenols , have been shown to act synergistically with beta-lactam antibiotics to significantly reduce the survival of MRSA[5].

For a clearer comparison, the available quantitative data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Resistant Bacteria
CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference
This compoundStaphylococcus aureusMethicillin & Oxacillin Resistant0.78[1]
This compoundKlebsiella pneumoniae->100[1]
This compoundPseudomonas aeruginosa->100[1]
Table 2: Zone of Inhibition of Novel Penicillin Analogs
CompoundEscherichia coli (mm)Staphylococcus aureus (mm)Standard (Amoxicillin)Reference
4c 222325 (against E. coli), 25 (against S. aureus)[2][4]
4e 242525 (against E. coli), 25 (against S. aureus)[2][4]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the antibacterial activity and cross-resistance of this compound analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL[6].

  • Serial Dilution of Analogs: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth is observed[6].

Cross-Resistance Assay

Cross-resistance studies are crucial to determine if resistance to one antimicrobial agent confers resistance to other, often structurally related, compounds.

Protocol:

  • Induction of Resistance: Bacterial strains are exposed to sub-lethal concentrations of a primary antibiotic over multiple generations to select for resistant mutants[7][8].

  • MIC Determination of Resistant Strains: The MIC of the resistant mutant to the primary antibiotic is determined to confirm the resistance phenotype.

  • Susceptibility Testing with Analogs: The resistant strains are then tested for their susceptibility to the this compound analogs using standard methods such as:

    • Disk Diffusion (Kirby-Bauer) Method: Paper disks impregnated with a specific concentration of the analog are placed on an agar plate inoculated with the resistant bacteria. The diameter of the zone of growth inhibition around the disk is measured after incubation[7].

    • Broth Microdilution MIC Assay: The MIC of the analogs against the resistant strains is determined as described in the previous section[7].

  • Comparison: The MIC values or zone diameters for the resistant strains are compared to those of the parental, non-resistant strains to determine the extent of cross-resistance.

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate the typical workflow for a cross-resistance study and a generalized signaling pathway for antibiotic resistance.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_cross_resistance Cross-Resistance Assay cluster_analysis Data Analysis start Start: Select Resistant and Susceptible Bacterial Strains prep_analogs Prepare Stock Solutions of this compound Analogs start->prep_analogs prep_media Prepare Bacterial Growth Media and Agar Plates start->prep_media serial_dilution Serial Dilution of Analogs in 96-well Plates prep_analogs->serial_dilution prep_media->serial_dilution disk_diffusion Disk Diffusion Assay with Analog-impregnated Disks prep_media->disk_diffusion inoculation Inoculate Plates with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate Plates at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic compare_results Compare MICs/Zones between Resistant and Susceptible Strains read_mic->compare_results induce_resistance Induce Resistance in Susceptible Strains (Optional) induce_resistance->disk_diffusion measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones measure_zones->compare_results data_table Tabulate and Compare Performance Data compare_results->data_table end End: Publish Comparison Guide data_table->end

Caption: Workflow for assessing cross-resistance of this compound analogs.

resistance_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms antibiotic This compound Analog pbp Penicillin-Binding Protein (PBP) antibiotic->pbp Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes efflux_pump Efflux Pump efflux_pump->antibiotic Expels survival Bacterial Survival and Proliferation cell_wall->survival pbp_mutation Alteration of PBP (Reduced Affinity) pbp_mutation->pbp Modifies beta_lactamase Enzymatic Degradation (β-lactamase) beta_lactamase->antibiotic Inactivates efflux_upregulation Upregulation of Efflux Pumps efflux_upregulation->efflux_pump Increases

Caption: Generalized signaling pathways of bacterial resistance to beta-lactam analogs.

References

A Comparative Metabolomic Exploration of Penicillide Production in Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of penicillide production by different Penicillium species. We delve into the metabolomic data, experimental methodologies, and biosynthetic pathways associated with these bioactive secondary metabolites.

Penicillides are a class of fungal polyketides characterized by a unique tricyclic core. First discovered in a Penicillium species, these compounds have garnered interest for their diverse biological activities, including antimicrobial and cytotoxic effects. Understanding the metabolic diversity of this compound production across different Penicillium species is crucial for identifying novel analogues and optimizing their production for potential therapeutic applications. This guide provides a comparative analysis of this compound production in key Penicillium species, supported by available experimental data and detailed methodologies.

Comparative Analysis of this compound Production

While a direct quantitative comparison of this compound production across different Penicillium species is challenging due to variations in experimental conditions across studies, a qualitative comparison based on reported isolation and identification provides valuable insights. The following table summarizes the known this compound derivatives produced by prominent Penicillium species.

Penicillium SpeciesThis compoundPurpactin ASecothis compound ASecothis compound BOther this compound Derivatives
Penicillium simplicissimum Altenusin, Dehydroaltenusin
Penicillium chrysogenum
Penicillium montanense

Note: A checkmark (✓) indicates that the compound has been reported to be produced by the respective species. The absence of a checkmark does not definitively mean the species does not produce the compound, but rather that it has not been reported in the reviewed literature.

Biosynthetic Pathway of Penicillides

The biosynthesis of penicillides is proposed to proceed through a polyketide pathway. The following diagram illustrates the proposed biosynthetic scheme for this compound and its related compound, purpactin A. This pathway involves a series of enzymatic reactions, including condensations, reductions, and cyclizations, to form the characteristic tricyclic structure.

Penicillide_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Reduction Reduction Polyketide_Intermediate->Reduction Cyclization Cyclization Reduction->Cyclization Pre_this compound Pre-penicillide Intermediate Cyclization->Pre_this compound Oxidation Oxidation Pre_this compound->Oxidation This compound This compound Oxidation->this compound Acetylation_Rearrangement Acetylation & Rearrangement This compound->Acetylation_Rearrangement Purpactin_A Purpactin A Acetylation_Rearrangement->Purpactin_A

Caption: Proposed biosynthetic pathway of this compound and purpactin A.

Experimental Protocols

A robust and reproducible experimental workflow is essential for the comparative metabolomic analysis of Penicillium species. The following protocol outlines a general methodology for sample preparation, metabolite extraction, and analysis using liquid chromatography-mass spectrometry (LC-MS).

Fungal Culture and Inoculation
  • Media Preparation: Prepare Potato Dextrose Broth (PDB) or a suitable defined medium for fungal growth.

  • Inoculation: Inoculate the liquid medium with spores or mycelial fragments of the desired Penicillium species.

  • Incubation: Incubate the cultures under controlled conditions of temperature (e.g., 25°C) and agitation for a specified period (e.g., 7-14 days) to allow for the production of secondary metabolites.

Metabolite Extraction
  • Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction from Mycelium: Lyophilize the mycelium and extract with an organic solvent such as ethyl acetate or methanol.

  • Extraction from Culture Broth: Perform a liquid-liquid extraction of the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the solvent from both mycelial and broth extracts under reduced pressure to obtain the crude extracts.

LC-MS Analysis
  • Sample Preparation: Re-dissolve the crude extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.

    • Gradient Program: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold at 95% B for 2 min, and then return to 5% B for equilibration.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements and fragmentation analysis.

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both full scan MS and MS/MS spectra.

Data Analysis
  • Data Processing: Process the raw LC-MS data using software such as XCMS, MS-DIAL, or vendor-specific software for peak picking, alignment, and integration.

  • Metabolite Identification: Identify penicillides and other metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with known standards or by searching against spectral libraries and databases (e.g., METLIN, MassBank).

  • Comparative Analysis: Perform statistical analysis (e.g., Principal Component Analysis, Volcano plots) to compare the metabolite profiles of different Penicillium species and identify significant differences in this compound production.

The following diagram illustrates a typical experimental workflow for the comparative metabolomics of Penicillium species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Analysis Fungal_Culture Fungal Culture (Penicillium sp.) Extraction Metabolite Extraction (Mycelium & Broth) Fungal_Culture->Extraction LCMS LC-MS/MS Analysis (Q-TOF or Orbitrap) Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Metabolite_ID Metabolite Identification (Database Searching) Data_Processing->Metabolite_ID Comparative_Analysis Comparative Analysis (Statistics) Metabolite_ID->Comparative_Analysis

Caption: Experimental workflow for comparative metabolomics.

This guide provides a foundational understanding of the comparative metabolomics of this compound-producing Penicillium species. Further research employing standardized methodologies and quantitative analysis is necessary to fully elucidate the metabolic potential of this important genus of fungi.

A Comparative Analysis of Penicillide and Patulin Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two prominent fungal secondary metabolites: penicillide (a precursor to penicillin antibiotics) and patulin, a mycotoxin. This document outlines the key enzymatic steps, genetic organization, and regulatory mechanisms governing the production of these compounds. The information is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and food safety.

This compound (Penicillin) Biosynthetic Pathway

The biosynthesis of penicillin, a cornerstone of modern medicine, is a complex process originating from three primary amino acid precursors. This pathway is extensively studied in fungi, particularly in Penicillium chrysogenum. The core structure of penicillin is the β-lactam ring fused to a thiazolidine ring.

The biosynthesis of penicillins can be broadly divided into three main stages:

  • Condensation of Precursor Amino Acids: The pathway initiates with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large non-ribosomal peptide synthetase (NRPS), ACV synthetase (ACVS), encoded by the pcbAB gene. The product of this step is the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]

  • Formation of the Bicyclic Core: The linear tripeptide ACV undergoes an oxidative cyclization to form the bicyclic compound isopenicillin N (IPN), which possesses weak antibiotic activity. This crucial step is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase encoded by the pcbC gene.[1]

  • Side-Chain Exchange: The final step in the biosynthesis of many commercial penicillins, such as penicillin G, involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a hydrophobic side chain. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), encoded by the penDE gene.[2] For example, the incorporation of phenylacetic acid leads to the formation of penicillin G.

The genes encoding these three key enzymes (pcbAB, pcbC, and penDE) are typically clustered together in the genomes of penicillin-producing fungi, facilitating their coordinated regulation.[3]

Penicillide_Pathway L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N synthase (IPNS) (pcbC) Penicillin_G Penicillin G IPN->Penicillin_G Acyl-CoA:isopenicillin N acyltransferase (IAT) (penDE) + Phenylacetic acid

Diagram 1: this compound (Penicillin G) Biosynthetic Pathway.

Patulin Biosynthetic Pathway

Patulin is a mycotoxin produced by several fungal species, including members of the genera Aspergillus, Penicillium, and Byssochlamys. It is a polyketide-derived secondary metabolite and a common contaminant in fruits and fruit products, particularly apples.

The biosynthesis of patulin is a multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA:

  • Polyketide Chain Assembly: The pathway is initiated by the iterative type I polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS). This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form the first stable intermediate, 6-methylsalicylic acid (6-MSA).[4]

  • Aromatic Ring Modification: 6-MSA undergoes a series of enzymatic modifications, including decarboxylation to m-cresol, followed by a series of hydroxylations to yield gentisaldehyde.[5]

  • Lactone Ring Formation: The subsequent steps involve the conversion of gentisaldehyde through a series of intermediates, including isoepoxydon and phyllostine, ultimately leading to the formation of the lactone ring characteristic of patulin. One of the key enzymes in the later stages of the pathway is isoepoxydon dehydrogenase (IDH).[6]

The genes responsible for patulin biosynthesis are organized in a gene cluster, typically consisting of 15 genes (often designated as patA through patO).[7] This cluster contains the genes for the biosynthetic enzymes, as well as regulatory and transporter proteins.

Patulin_Pathway Acetyl-CoA Acetyl-CoA 6-MSA 6-Methylsalicylic acid (6-MSA) Acetyl-CoA->6-MSA Malonyl-CoA Malonyl-CoA Malonyl-CoA->6-MSA m-Cresol m-Cresol 6-MSA->m-Cresol 6-MSA decarboxylase (patG) m-Hydroxybenzyl_alcohol m-Hydroxybenzyl alcohol m-Cresol->m-Hydroxybenzyl_alcohol m-cresol hydroxylase Gentisyl_alcohol Gentisyl alcohol m-Hydroxybenzyl_alcohol->Gentisyl_alcohol m-hydroxybenzyl alcohol hydroxylase Gentisaldehyde Gentisaldehyde Gentisyl_alcohol->Gentisaldehyde Gentisyl alcohol oxidase Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon Gentisaldehyde oxygenase Phyllostine Phyllostine Isoepoxydon->Phyllostine Isoepoxydon hydrolase Neopatulin Neopatulin Phyllostine->Neopatulin Phyllostine reductase E-ascladiol E-ascladiol Neopatulin->E-ascladiol Neopatulin hydrolase Patulin Patulin E-ascladiol->Patulin E-ascladiol oxidase

References

Lack of Genetic Studies Hinders Confirmation of Penicillide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, a comprehensive understanding of the molecular mechanism of action for the fungal secondary metabolite penicillide, particularly confirmation through genetic studies, remains elusive. Current scientific literature lacks the necessary experimental data to definitively identify its cellular targets and signaling pathways.

This compound, a dibenzodioxocinone natural product isolated from various Penicillium and Talaromyces species, has been the subject of chemical and biosynthetic research. However, its precise mode of action at a molecular level is not well-defined, and there is a notable absence of genetic studies, such as gene knockout or overexpression experiments, to validate any proposed mechanisms.

What is Known About this compound and Related Compounds

This compound is biosynthesized through the polyketide pathway. While its exact function is not fully understood, some biological activities have been reported. For instance, this compound has been observed to prevent calcium-induced mucin release in airway cells, suggesting a potential role in modulating cellular secretion processes. Additionally, it has demonstrated moderate antibacterial properties.

Structurally similar compounds, sometimes referred to as this compound analogues, include purpactins and vermixocins. Research into these related molecules offers some clues. Purpactin A, for example, has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.

Comparison with Structurally Related Dibenzo-α-Pyrones

This compound belongs to a broader class of compounds known as dibenzo-α-pyrones. Some members of this class, such as urolithins (which are metabolites of ellagitannins from plants), have been studied more extensively. The proposed mechanisms for some dibenzo-α-pyrones include the activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress. However, it is important to note that these are different molecules, and their mechanisms of action cannot be directly attributed to this compound without specific experimental evidence.

The Gap in Genetic Confirmation

The "gold standard" for confirming a drug's or compound's mechanism of action often involves genetic studies. These can include:

  • Target Gene Knockout: Deleting the gene that codes for the putative target protein. If the organism then becomes resistant to the compound, it provides strong evidence that the deleted gene's product is the target.

  • Gene Overexpression: Increasing the expression of the target gene, which can sometimes confer resistance to the compound.

  • Genetic Screens: Randomly mutating genes in an organism and then selecting for mutants that show altered sensitivity to the compound. Identifying the mutated genes can reveal the target or pathways affected.

To date, a review of published research indicates that such genetic studies have not been performed or reported for this compound. This critical gap in the research means that any proposed mechanism of action is speculative and lacks the rigorous confirmation required by the scientific community.

Experimental Protocols for Future Studies

To elucidate the mechanism of action of this compound, a series of genetic and biochemical experiments would be necessary. Below are hypothetical protocols that researchers could employ.

1. Target Identification using a Yeast Deletion Library Screen:

  • Objective: To identify yeast gene deletions that confer resistance or hypersensitivity to this compound, thereby identifying potential drug targets and pathways.

  • Methodology:

    • A pooled collection of Saccharomyces cerevisiae strains, each with a single gene deletion, would be grown in a liquid medium.

    • The pool would be split into a control group and a treatment group, with the latter exposed to a sub-lethal concentration of this compound.

    • After a period of growth, genomic DNA would be extracted from both pools.

    • The unique barcode sequence associated with each deletion strain would be amplified via PCR and quantified using next-generation sequencing.

    • Genes whose deletion leads to increased resistance (potential targets) or sensitivity (potential pathway components) would be identified by comparing the barcode abundance between the treated and control samples.

2. Validation of Putative Targets by Gene Knockout in a Fungal Model System:

  • Objective: To confirm a putative target gene identified from a screen or by other means.

  • Methodology:

    • A targeted gene knockout of the candidate gene would be created in a suitable fungal host, such as Aspergillus nidulans or the original producing organism, using CRISPR-Cas9 or homologous recombination.

    • The wild-type and knockout strains would be grown in the presence of varying concentrations of this compound.

    • The minimum inhibitory concentration (MIC) for each strain would be determined. A significant increase in the MIC for the knockout strain compared to the wild-type would validate the gene's role in the mechanism of action of this compound.

Visualizing a Hypothetical Genetic Workflow

The following diagram illustrates a potential workflow for the genetic identification and confirmation of this compound's target.

G cluster_discovery Target Discovery cluster_validation Target Validation YeastScreen Yeast Deletion Library Screen HitList List of Putative Targets YeastScreen->HitList Identify sensitive/resistant mutants AffinityChrom Affinity Chromatography AffinityChrom->HitList Identify binding proteins GeneKO Targeted Gene Knockout in Fungal Host HitList->GeneKO Select candidate genes PhenoAssay Phenotypic Assays (MIC determination) GeneKO->PhenoAssay ConfirmedTarget Confirmed Molecular Target PhenoAssay->ConfirmedTarget Validate target

A potential workflow for identifying and validating the molecular target of this compound.

Unlocking New Potential in Antibiotic Therapy: The Synergistic Power of Penicillides

Author: BenchChem Technical Support Team. Date: November 2025

An evaluation of the enhanced efficacy of known antibiotics when combined with penicillides, offering a promising strategy in the fight against resistant bacterial strains.

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of synergistic interactions between novel compounds and existing antibiotics is a critical area of research. This guide provides a comparative analysis of the synergistic effects observed when penicillides, a class of fungal secondary metabolites, are combined with established antibiotics. The experimental data presented herein demonstrates the potential of these combinations to rejuvenate the efficacy of conventional drugs against resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Analysis of Synergistic Effects

The synergistic activity of Penicillenol A2, a prominent member of the penicillide family, with various β-lactam antibiotics has been demonstrated through multiple experimental approaches. The following tables summarize the key quantitative findings from time-kill curve assays and disk diffusion methods, providing a clear comparison of the enhanced antibacterial activity.

Time-Kill Curve Assay Results

The time-kill curve analysis assesses the rate and extent of bacterial killing over time. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/ml by the combination compared to the most active single agent.

Combination (Concentration)Test OrganismTime (h)Log10 CFU/ml Reduction vs. ControlLog10 CFU/ml Reduction vs. Penicillenol A2 AloneSynergy Outcome
Penicillenol A2 (80 µg/ml) + Penicillin G (20 U/ml)MRSA24> 2≥ 2Synergistic[1]
Penicillenol A2 (80 µg/ml) + Cefotaxime (15 U/ml)MRSA24> 2≥ 2Synergistic[1]
Penicillenol A2 (80 µg/ml) + Oxacillin (2 U/ml)MRSA24> 2≥ 2Synergistic[1]
Disk Diffusion Assay Results

The disk diffusion assay measures the diameter of the zone of inhibition around an antibiotic-impregnated disk. An increase in the zone of inhibition for the combination compared to the individual agents indicates a synergistic interaction.

Compound/Combination (Concentration per disk)Test OrganismZone of Inhibition (mm)
Penicillenol A2 (80 µg)MRSA~7
Penicillin G (10 U)MRSA~6
Penicillenol A2 (80 µg) + Penicillin G (10 U)MRSA~13[1]
Cefotaxime (30 U)MRSA~6
Penicillenol A2 (80 µg) + Cefotaxime (30 U)MRSA~12[1]
Oxacillin (1 U)MRSA~6
Penicillenol A2 (80 µg) + Oxacillin (1 U)MRSA~11[1]

Proposed Mechanism of Synergy

The enhanced efficacy of β-lactam antibiotics in the presence of penicillenols against MRSA is hypothesized to stem from the ability of penicillenols to counteract the primary resistance mechanisms of the bacterium. MRSA's resistance to β-lactams is largely attributed to two key factors: the production of β-lactamase enzymes that inactivate the antibiotic, and the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics and can continue to synthesize the bacterial cell wall even when other PBPs are inhibited.[1][2][3][4][5]

It is proposed that penicillenols, such as Penicillenol A2, may act as inhibitors of either β-lactamase or PBP2a, or potentially both. By binding to and neutralizing these resistance factors, penicillenols would allow the β-lactam antibiotic to reach its target PBPs and effectively disrupt cell wall synthesis, leading to bacterial cell death.

Synergy_Mechanism cluster_bacterium MRSA Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam_Antibiotic->Cell_Wall_Synthesis Inhibits Penicillenol_A2 Penicillenol A2 Beta_Lactamase β-Lactamase Penicillenol_A2->Beta_Lactamase Inhibits (Proposed) PBP2a PBP2a Penicillenol_A2->PBP2a Inhibits (Proposed) Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates PBP2a->Cell_Wall_Synthesis Maintains Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Leads to

Proposed mechanism of synergistic action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Checkerboard Assay

The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy. While specific FIC index values for penicillenol-antibiotic combinations were not available in the primary literature reviewed, the general protocol is as follows:

  • Preparation of Reagents: Stock solutions of the this compound and the antibiotic are prepared and serially diluted in a 96-well microtiter plate. The this compound is typically diluted along the y-axis, and the antibiotic along the x-axis.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and Antibiotic Start->Prepare_Reagents Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_Reagents->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine MICs (Alone and in Combination) Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret_Results Interpret Synergy Calculate_FIC->Interpret_Results

Workflow for the Checkerboard Assay.
Time-Kill Curve Assay

  • Inoculum Preparation: An overnight culture of the test organism (e.g., MRSA) is diluted to a final concentration of approximately 10^5 CFU/ml.

  • Treatment: The bacterial culture is treated with the this compound alone, the antibiotic alone, and the combination of both at predetermined concentrations. A growth control without any antimicrobial agent is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar plates, and the number of viable bacteria (CFU/ml) is determined after incubation.

  • Data Analysis: The log10 CFU/ml is plotted against time for each treatment condition. Synergy is determined by a ≥ 2-log10 decrease in CFU/ml for the combination compared to the most active single agent.[1]

Disk Diffusion Assay
  • Inoculum Preparation: A bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: Paper disks impregnated with the this compound, the antibiotic, and the combination are placed on the agar surface. The distance between the disks is standardized.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Data Analysis: The diameter of the zone of inhibition around each disk is measured. An increase in the zone diameter for the combination disk compared to the individual agent disks indicates synergy.[1]

Conclusion

The presented data strongly suggests that penicillides, in particular Penicillenol A2, exhibit a significant synergistic effect when combined with β-lactam antibiotics against MRSA. This synergy is likely mediated by the inhibition of key bacterial resistance mechanisms. While further studies are needed to elucidate the precise molecular interactions and to determine the FIC indices for a broader range of this compound-antibiotic combinations, these findings open a promising avenue for the development of novel therapeutic strategies to combat multidrug-resistant bacteria. The combination approach may allow for the reduction of antibiotic dosages, potentially minimizing side effects and slowing the development of further resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Penicillide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and effective management of penicillide waste in laboratory settings, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. While specific disposal protocols for the emerging class of fungal-derived compounds known as penicillides are not yet distinctly established, a comprehensive approach derived from general principles of antibiotic and chemical waste management provides a robust framework for their safe disposal. Adherence to these procedures is critical to mitigate risks, including the potential for antimicrobial resistance and environmental contamination.

Penicillides are bioactive natural products originating from fungi, notably from species of Talaromyces and Penicillium.[1] Their biological activities, which include antibiotic effects, necessitate that they be handled with care throughout their lifecycle in the laboratory, from initial use to final disposal.[1] The following procedures outline the essential steps for managing this compound waste, ensuring a safe and compliant laboratory environment.

Step-by-Step Disposal Protocol for this compound Waste

Researchers must treat this compound waste as both a chemical and potential biohazard.[2] This dual consideration ensures that all potential risks are addressed. The following step-by-step guide provides a clear pathway for the safe disposal of various forms of this compound waste.

1. Personal Protective Equipment (PPE) and Decontamination:

  • Always wear appropriate PPE, including lab coats, gloves, and safety glasses, when handling this compound waste.[3][4][5]

  • After handling waste, remove gloves and wash hands thoroughly.[4][6][7]

  • Disinfect work surfaces with a suitable disinfectant, such as 70% ethanol or a fresh 10% bleach solution, before and after handling this compound materials.[7]

2. Waste Segregation:

  • Solid Waste: Non-contaminated solid waste, such as packaging, should be disposed of in the general trash. Contaminated solid waste, including used personal protective equipment (gloves, lab coats), contaminated labware (pipette tips, tubes), and any material that has come into direct contact with penicillides, should be collected in designated, clearly labeled biohazard or chemical waste containers.[8][9]

  • Liquid Waste:

    • Aqueous Solutions: Small volumes of aqueous this compound solutions may be absorbed onto an inert material like vermiculite or sand and disposed of as solid chemical waste.[9]

    • Stock Solutions: Concentrated stock solutions of penicillides are considered hazardous chemical waste and must be collected in designated, sealed, and clearly labeled containers for chemical waste.[2] Never pour stock solutions down the drain.[2]

    • Used Culture Media: Media containing penicillides should be treated as chemical waste.[2] Autoclaving may destroy pathogens but may not deactivate the antibiotic compound itself.[2] Therefore, after autoclaving to address the biohazard, the media should be collected as chemical waste.

  • Sharps: Needles, syringes, and other sharp objects contaminated with penicillides must be disposed of in a rigid, puncture-resistant sharps container that is clearly labeled.[10]

3. Container Management:

  • All waste containers must be clearly labeled with the contents, including the name "this compound Waste" and any other hazardous components.[7][8]

  • Keep waste containers sealed when not in use.[7]

  • Store waste containers in a designated, secure area away from general laboratory traffic.

4. Final Disposal:

  • This compound waste should be disposed of through the institution's hazardous waste management program. This may involve incineration or other specialized treatments for chemical and biohazardous waste.[10][11][12]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[9]

Quantitative Data Summary for Disposal Methods

For effective waste management, understanding the appropriate methods for different waste types is crucial. The following table summarizes key disposal parameters.

Waste TypeDisposal MethodKey ParametersCitations
Solid Chemical Waste Incineration or landfilling via a certified hazardous waste contractor.Must be collected in designated, labeled, and sealed containers.[10][11]
Liquid Chemical Waste Incineration or chemical treatment by a hazardous waste facility.Collect in sealed, labeled, leak-proof containers. Do not mix incompatible wastes.[11]
Biohazardous Waste Autoclaving followed by disposal as chemical waste (if containing this compound).Autoclave at 121°C for a minimum of 30 minutes to ensure sterilization.[10]
Sharps Waste Incineration or other approved sharps disposal method.Must be collected in puncture-proof, labeled sharps containers.[10]

Experimental Protocols

While specific experimental protocols for the disposal of penicillides were not found in the provided search results, the general procedure for handling and decontaminating laboratory waste provides a sound basis for safe practices. The key principle is the segregation of waste streams and the application of appropriate decontamination methods based on the nature of the hazard (chemical and/or biological).

General Decontamination Protocol for this compound-Contaminated Labware:

  • Objective: To decontaminate labware (e.g., glassware, plastic tubes) contaminated with this compound for either reuse or disposal.

  • Materials:

    • Appropriate PPE (lab coat, gloves, safety glasses)

    • Designated sink or washing area

    • Detergent

    • Autoclave

    • Designated chemical waste container

  • Procedure:

    • Wearing appropriate PPE, carefully transport contaminated labware to the designated cleaning area.

    • If the labware contains visible residue, rinse it with a small amount of an appropriate solvent (e.g., ethanol, if compatible with the material) to remove the bulk of the this compound. Collect this solvent rinse as liquid chemical waste.

    • Wash the labware thoroughly with detergent and water.

    • For biohazardous contamination, autoclave the labware at 121°C for at least 30 minutes.[10]

    • If the labware is to be disposed of, it should be placed in the appropriate solid waste container after decontamination.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound waste, the following diagram illustrates the decision-making process from waste generation to final disposal.

Penicillide_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes is_solid Is it solid? is_liquid->is_solid No liquid_container Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Labeled Solid Waste Bag/Container is_solid->solid_container Yes disposal Dispose via Institutional Hazardous Waste Program sharps_container->disposal liquid_container->disposal solid_container->disposal

This compound Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.